TKD (450-463)
説明
BenchChem offers high-quality TKD (450-463) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TKD (450-463) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C67H110N20O23 |
|---|---|
分子量 |
1563.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H110N20O23/c1-32(2)22-40(80-60(104)41(23-33(3)4)82-63(107)44(26-48(69)90)84-64(108)45(27-49(70)91)85-65(109)46(28-52(95)96)86-58(102)38(16-11-12-20-68)79-66(110)54(71)35(7)89)55(99)75-29-50(92)77-37(17-13-21-74-67(72)73)57(101)83-43(25-36-14-9-8-10-15-36)62(106)78-39(18-19-51(93)94)59(103)81-42(24-34(5)6)61(105)87-47(31-88)56(100)76-30-53(97)98/h8-10,14-15,32-35,37-47,54,88-89H,11-13,16-31,68,71H2,1-7H3,(H2,69,90)(H2,70,91)(H,75,99)(H,76,100)(H,77,92)(H,78,106)(H,79,110)(H,80,104)(H,81,103)(H,82,107)(H,83,101)(H,84,108)(H,85,109)(H,86,102)(H,87,105)(H,93,94)(H,95,96)(H,97,98)(H4,72,73,74)/t35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,54+/m1/s1 |
InChIキー |
PWESNFQBJNIFRS-LIGUYBGISA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Hsp70 Peptide TKD (450-463): Sequence, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Heat shock protein 70 (Hsp70) derived peptide TKD, corresponding to amino acids 450-463. We delve into its specific amino acid sequence, its role as a potent activator of the innate immune system, and the experimental methodologies used to characterize its function. This document summarizes key quantitative data and visualizes the primary signaling pathway associated with its activity.
Amino Acid Sequence of Hsp70 Peptide TKD (450-463)
The Hsp70 peptide TKD is a 14-amino acid sequence derived from the C-terminal substrate-binding domain of the Hsp70 protein.[1] Its specific sequence is:
Thr-Lys-Asp-Asn-Asn-Leu-Leu-Gly-Arg-Phe-Glu-Leu-Ser-Gly
In single-letter code: TKDNNLLGRFELSG [2][3][4][5]
This peptide has been identified as a critical epitope for the activation of Natural Killer (NK) cells and plays a significant role in the immune response against tumor cells that exhibit Hsp70 on their plasma membrane.
Functional Activity and Quantitative Data
The TKD peptide has been shown to mimic the immunostimulatory effects of the full-length Hsp70 protein, specifically in its ability to activate NK cells. This activation leads to enhanced cytolytic activity and proliferation of NK cells, which are crucial for targeting and eliminating cancer cells.
The following table summarizes the effective concentrations of the TKD peptide and compares its activity to the full-length Hsp70 protein.
| Molecule | Effective Concentration for NK Cell Stimulation | Optimal Concentration for NK Cell Stimulation | Notes |
| Hsp70 Peptide (TKD) | 0.2 - 2 µg/mL | 0.2 µg/mL is equivalent to 10 µg/mL of full-length Hsp70 protein | Stimulates cytolytic and proliferative activity of NK cells. |
| Full-length Hsp70 Protein | 10 µg/mL | 1 µg/mL has also been defined as optimal. | Concentrations of 200 µg/mL did not show a stimulatory effect. |
| TKD Peptide + IL-2 | 2 µg/mL TKD + 100 IU/mL IL-2 | N/A | Used for ex vivo stimulation of peripheral blood lymphocytes to enhance NK cell activity against Hsp70 membrane-positive tumors. |
Signaling Pathway and Mechanism of Action
The immunostimulatory activity of the TKD peptide is primarily mediated through its interaction with receptors on the surface of NK cells. The C-type lectin receptor CD94 has been identified as a key interaction partner for both the TKD peptide and the full-length Hsp70 protein. This interaction triggers a signaling cascade within the NK cell, leading to the release of cytotoxic granules, such as granzyme B, which induce apoptosis in the target tumor cells.
The following diagram illustrates the proposed signaling pathway for TKD-mediated NK cell activation.
Caption: TKD peptide on tumor cells interacts with CD94 on NK cells, leading to apoptosis.
Experimental Protocols
The functional characterization of the Hsp70 TKD peptide has been established through a series of key experiments. Detailed methodologies are provided below.
This assay measures the proliferative capacity of NK cells in response to stimulation with the TKD peptide.
-
Cell Preparation: Isolate peripheral blood lymphocytes (PBLs) from healthy donors using density gradient centrifugation.
-
Cell Seeding: Seed viable NK cells (5 x 10⁴ cells per 100 µL) in 96-well flat-bottom microtiter plates.
-
Stimulation: Add the TKD peptide at various concentrations (e.g., 0.02 to 8 µg/mL) to the cell cultures. Include full-length Hsp70 protein (e.g., 10 µg/mL) as a positive control and a medium-only well as a negative control. Low-dose Interleukin-2 (IL-2) (e.g., 100 IU/mL) can be added to maintain NK cell viability and enhance responsiveness.
-
Incubation: Incubate the plates for a specified period, typically 4 days, at 37°C in a humidified atmosphere with 5% CO₂.
-
Radiolabeling: Add ³H thymidine (B127349) to each well and incubate for an additional 18 hours to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the rate of cell proliferation.
This assay quantifies the cytolytic activity of TKD-stimulated NK cells against Hsp70-positive tumor cells.
-
Effector Cell Preparation: Stimulate PBLs or isolated NK cells with the TKD peptide (e.g., 2 µg/mL) and low-dose IL-2 (e.g., 100 IU/mL) for 4 days.
-
Target Cell Preparation: Label Hsp70-positive tumor cells (e.g., CX+ colon carcinoma cells) with Chromium-51 (⁵¹Cr).
-
Co-incubation: Mix the stimulated effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the plate for 4 hours to allow for cell lysis.
-
Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100.
Flow cytometry is used to determine the expression of Hsp70 on the surface of tumor cells and to analyze the expression of NK cell receptors like CD94.
-
Cell Staining:
-
For Hsp70 membrane expression, incubate single-cell suspensions of tumor biopsies with a monoclonal antibody specific for Hsp70 (e.g., cmHsp70.1).
-
For NK cell receptor analysis, stain TKD-stimulated NK cells with fluorescently labeled antibodies against specific cell surface markers (e.g., anti-CD94).
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the expression levels of the target proteins.
The following diagram outlines the general workflow for these experimental protocols.
Caption: Workflow for functional analysis of TKD peptide on NK cells.
Conclusion
The Hsp70 peptide TKD (450-463) represents a promising agent in the field of cancer immunotherapy. Its ability to specifically activate NK cells and enhance their anti-tumor activity has been well-documented. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this peptide. Future research may focus on optimizing delivery methods, exploring combination therapies, and expanding its application to a wider range of malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TKD Peptide (Hsp70 Peptide), Natural killer (NK) cell activator (ab146420) | Abcam [abcam.com]
- 3. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
The Mechanism of Action of TKD (450-463) on Natural Killer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of the synthetic peptide TKD (450-463) on Natural Killer (NK) cells. TKD, a 14-amino acid peptide (TKDNNLLGRFELSG) derived from the C-terminal substrate-binding domain of heat shock protein 70 (Hsp70), has emerged as a potent activator of NK cell-mediated anti-tumor immunity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and development in this area.
Core Mechanism of Action
TKD mimics the immunostimulatory effects of membrane-bound Hsp70 (mHsp70), which is selectively expressed on the surface of a wide variety of tumor cells but not on healthy cells.[1][2] By engaging with activating receptors on NK cells, TKD initiates a signaling cascade that enhances their cytotoxic capabilities, migratory potential, and cytokine production, ultimately leading to the destruction of Hsp70-positive cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of TKD on various aspects of NK cell function as reported in the scientific literature.
Table 1: Effect of TKD (450-463) on NK Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | TKD Concentration | % Specific Lysis (Control) | % Specific Lysis (TKD + IL-2) | Fold Increase | Reference |
| CX+ (Hsp70+) | 40:1 | 2 µg/mL | ~15% (IL-2 alone) | ~45% | ~3.0 | [5] |
| CX+ (Hsp70+) | 20:1 | 2 µg/mL | ~10% (IL-2 alone) | ~30% | ~3.0 | [5] |
| CX- (Hsp70-) | 40:1 | 2 µg/mL | ~10% (IL-2 alone) | ~12% | No significant change | [5] |
Table 2: Upregulation of NK Cell Surface Receptors by TKD (450-463)
| Receptor | TKD Concentration | Fold Increase in Expression (MFI) | Notes | Reference |
| CD94 | 2 µg/mL | 1.3 | Key receptor for TKD interaction | [6] |
| CD69 | 2 µg/mL | 2.1 | Early activation marker | [6] |
| NKG2D | 2 µg/mL | 1.1 | Activating receptor | [6] |
| NKp30 | 2 µg/mL | 1.5 | Natural Cytotoxicity Receptor | [6] |
| NKp44 | 2 µg/mL | 2.2 | Natural Cytotoxicity Receptor | [6] |
| NKp46 | 2 µg/mL | 1.4 | Natural Cytotoxicity Receptor | [6] |
Table 3: Cytokine and Effector Molecule Release by TKD (450-463) Activated NK Cells
| Molecule | TKD Concentration | Observation | Reference |
| IFN-γ | 2 µg/mL | Significant increase in secretion | [1] |
| TNF-α | 2 µg/mL | Marginal increase in secretion | [1] |
| Granzyme B | 2 µg/mL | Enhanced secretion upon target cell engagement | [3] |
Signaling Pathways
The primary signaling pathway initiated by TKD involves the C-type lectin receptor CD94, which forms a heterodimer with NKG2C, an activating receptor on NK cells.
Caption: Signaling pathway of TKD (450-463) in NK cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are composite protocols based on frequently cited experimental procedures.
Protocol 1: Ex Vivo Activation of NK Cells with TKD (450-463)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment (Optional): For a purified NK cell population, use a negative selection kit (e.g., MACS) to deplete non-NK cells.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs or enriched NK cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plate the cells at a density of 1-2 x 10^6 cells/mL.
-
Add recombinant human IL-2 to a final concentration of 100 IU/mL.
-
Add synthetic TKD (450-463) peptide to a final concentration of 2 µg/mL.[2][4]
-
Incubate the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Harvesting Activated NK Cells: After the incubation period, harvest the cells, wash with PBS, and resuspend in fresh medium for use in downstream assays.
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
-
Target Cell Labeling:
-
Harvest target tumor cells (both Hsp70-positive and Hsp70-negative lines as controls).
-
Label the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
-
Co-incubation:
-
Plate the ⁵¹Cr-labeled target cells in a 96-well U-bottom plate at a density of 3 x 10³ cells/well.[5]
-
Add the TKD-activated effector NK cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells for spontaneous release (target cells only) and maximum release (target cells with detergent, e.g., Triton X-100).
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Flow Cytometry for NK Cell Receptor Expression
-
Cell Preparation: Harvest TKD-activated and control NK cells and wash with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add fluorochrome-conjugated monoclonal antibodies specific for NK cell surface receptors (e.g., anti-CD3, anti-CD56, anti-CD94, anti-NKG2D, etc.).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the NK cell population (e.g., CD3⁻/CD56⁺) and quantify the expression of the receptors of interest based on mean fluorescence intensity (MFI) or percentage of positive cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of TKD (450-463) on NK cells.
Caption: Experimental workflow for TKD (450-463) and NK cells.
Conclusion
The Hsp70-derived peptide TKD (450-463) represents a promising agent for enhancing NK cell-mediated anti-tumor immunity. Its ability to mimic the natural danger signal of mHsp70 leads to the activation of a potent cytotoxic and pro-inflammatory response in NK cells. The well-defined mechanism of action, involving the CD94/NKG2C receptor and a clear downstream signaling cascade, provides a solid foundation for its further development as a therapeutic agent. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of immuno-oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of tumor growth in mice with severe combined immunodeficiency is mediated by heat shock protein 70 (Hsp70)-peptide–activated, CD94 positive natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pnas.org [pnas.org]
- 5. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The TKD Peptide (450-463): A Potent Modulator of NK Cell Function Through CD94 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the Hsp70-derived peptide TKD (amino acids 450-463) and the CD94 receptor on Natural Killer (NK) cells. This interaction has significant implications for cancer immunotherapy due to the peptide's ability to enhance the anti-tumor functions of NK cells. This document details the quantitative data available, experimental protocols for studying this interaction, and the underlying signaling pathways.
Quantitative Data Summary
The interaction between the TKD peptide and the CD94 receptor on NK cells has been characterized by both computational and functional assays. While direct experimental determination of the binding affinity (Kd) is not widely published, molecular docking studies and functional assays provide valuable quantitative insights into this interaction.
Molecular Docking Analysis
Computational modeling has been employed to predict the binding affinity of the TKD peptide to the heterodimeric CD94/NKG2A and CD94/NKG2C receptors. These studies provide a theoretical basis for the interaction and help to identify key residues involved.
| Receptor Complex | Ligand | Molecular Docking Score (kcal/mol) |
| CD94/NKG2A | TKD (TKDNNLLGRFELSG) | -10.5 |
| CD94/NKG2C | TKD (TKDNNLLGRFELSG) | -9.8 |
Data from computational molecular docking studies. A more negative score indicates a stronger predicted binding affinity.[1][2]
Functional Activity of TKD Peptide
The biological activity of the TKD peptide on NK cells is dose-dependent. The optimal concentrations for stimulating NK cell proliferation and cytotoxicity have been determined through in vitro experiments.
| Functional Assay | TKD Peptide Concentration | Co-stimulant | Key Findings | Reference |
| NK Cell Proliferation | 0.2 - 2 µg/mL | Low-dose IL-2 (100 IU/mL) | Optimal stimulation of NK cell proliferation. | [3] |
| NK Cell Cytotoxicity | 2 µg/mL | Low-dose IL-2 (100 IU/mL) | Significantly enhanced lytic activity against Hsp70-expressing tumor cells. | [3] |
| NK Cell Migration | 1 - 5 µg/mL | - | Induces chemotaxis of CD94+ NK cells. |
Upregulation of CD94 Expression
Stimulation of peripheral blood mononuclear cells (PBMCs) with the TKD peptide in combination with IL-2 leads to an upregulation of CD94 expression on NK cells.
| Cell Population | Stimulation | Fold Increase in CD94+ Cells (Mean ± SE) |
| NK Cells | IL-2 + TKD | 1.33 ± 0.12 |
Data represents the fold increase in the percentage of CD94 positive NK cells after 4 days of stimulation compared to unstimulated cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction of the TKD peptide with NK cells.
NK Cell Isolation and Culture
-
Objective: To isolate and culture primary human NK cells from peripheral blood.
-
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human IL-2.
-
-
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection method with the RosetteSep™ Human NK Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Culture the enriched NK cells in complete RPMI 1640 medium supplemented with 100 IU/mL of recombinant human IL-2.
-
Maintain the cells at 37°C in a humidified 5% CO2 incubator.
-
NK Cell Cytotoxicity Assay (LDH Release Assay)
-
Objective: To measure the cytotoxic activity of TKD-stimulated NK cells against target tumor cells.
-
Materials:
-
Isolated human NK cells.
-
Target tumor cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis).
-
TKD peptide (purity >98%).
-
Recombinant human IL-2.
-
LDH Cytotoxicity Assay Kit.
-
-
Protocol:
-
NK Cell Stimulation:
-
Plate isolated NK cells at a density of 1 x 106 cells/mL in complete RPMI 1640 medium.
-
Stimulate the NK cells with 2 µg/mL of TKD peptide and 100 IU/mL of IL-2 for 4 days. As a control, stimulate a separate batch of NK cells with IL-2 alone.
-
-
Target Cell Preparation:
-
Culture K562 target cells in complete RPMI 1640 medium.
-
On the day of the assay, harvest the target cells and wash them twice with PBS. Resuspend the cells in assay medium (phenol red-free RPMI 1640) at a concentration of 1 x 105 cells/mL.
-
-
Co-culture:
-
In a 96-well round-bottom plate, add 100 µL of the target cell suspension to each well.
-
Add 100 µL of the stimulated NK cell suspension at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Set up control wells:
-
Target spontaneous release (target cells in assay medium only).
-
Target maximum release (target cells with lysis buffer from the kit).
-
Effector spontaneous release (effector cells in assay medium only).
-
-
-
Incubation and LDH Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes and incubate at 37°C for 4 hours.
-
After incubation, centrifuge the plate again at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percent cytotoxicity = [(Experimental release - Effector spontaneous release - Target spontaneous release) / (Target maximum release - Target spontaneous release)] x 100.
-
-
NK Cell Migration Assay (Transwell Assay)
-
Objective: To assess the chemotactic effect of the TKD peptide on NK cells.
-
Materials:
-
Isolated human NK cells.
-
Transwell inserts with a 5 µm pore size for 24-well plates.
-
TKD peptide.
-
Assay medium (RPMI 1640 with 0.5% BSA).
-
-
Protocol:
-
NK Cell Preparation:
-
Isolate NK cells as described in section 2.1.
-
Wash the cells and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of assay medium containing different concentrations of the TKD peptide (e.g., 0, 1, 5, 10 µg/mL).
-
Place the Transwell insert into each well.
-
Add 100 µL of the NK cell suspension to the upper chamber of the insert.
-
-
Incubation and Cell Counting:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.
-
After incubation, carefully remove the insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or a flow cytometer.
-
-
Data Analysis:
-
Calculate the migration index as the number of cells that migrated in response to the TKD peptide divided by the number of cells that migrated in the absence of the peptide (spontaneous migration).
-
-
Signaling Pathways and Experimental Workflows
TKD-CD94/NKG2C Activating Signaling Pathway
The interaction of the TKD peptide with the activating CD94/NKG2C receptor on NK cells initiates a signaling cascade that leads to the activation of effector functions. This pathway involves the phosphorylation of the associated adaptor protein DAP12 and the activation of downstream kinases.
References
The Immunostimulatory Properties of the Hsp70-Derived TKD Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a critical role in cellular stress responses. Beyond its intracellular functions, Hsp70, particularly a 14-amino acid peptide derived from its C-terminal domain known as TKD (TKDNNLLGRFELSG), has emerged as a potent activator of the innate immune system. This technical guide provides an in-depth overview of the immunostimulatory properties of the TKD peptide, with a focus on its mechanism of action, effects on immune cells, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.
Introduction
The immune system's ability to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. Natural Killer (NK) cells are cytotoxic lymphocytes of the innate immune system that play a crucial role in the surveillance and destruction of tumor cells.[1][2] A key challenge in harnessing the power of NK cells for therapeutic purposes is identifying tumor-specific recognition structures that can be targeted to enhance their anti-tumor activity.
Membrane-bound Hsp70 has been identified as a tumor-selective target, as it is frequently overexpressed on the surface of various cancer cells but not on healthy cells.[3][4][5] The Hsp70-derived peptide, TKD, corresponding to amino acids 450-463 of the human Hsp70 protein, has been shown to be a critical epitope for NK cell recognition and activation.[6][7][8] This guide will explore the multifaceted immunostimulatory properties of the TKD peptide.
Immunostimulatory Effects of the TKD Peptide
The primary and most well-documented effect of the TKD peptide is the stimulation of Natural Killer (NK) cells. In concert with low doses of interleukin-2 (B1167480) (IL-2), the TKD peptide has been shown to enhance several key functions of NK cells.
Proliferation and Cytolytic Activity
The TKD peptide significantly stimulates the proliferative and cytotoxic activity of NK cells.[8][9] This activation is specific to Hsp70-expressing tumor cells, indicating a targeted immune response.[9] The optimal concentration for this stimulatory effect has been identified to be in the range of 0.2 to 2 µg/mL.[9]
Migration
Beyond enhancing their killing capacity, the TKD peptide also induces the migration of CD3-CD56+CD94+ NK cells towards Hsp70-positive tumor cells.[7] This chemotactic effect is crucial for directing NK cells to the tumor microenvironment.
Quantitative Data on TKD Peptide Activity
The following tables summarize key quantitative data from studies investigating the immunostimulatory effects of the TKD peptide.
| Parameter | Effective Concentration | Cell Type | Effect | Reference |
| NK Cell Proliferation | 2 µg/mL (optimal) | Human NK cells | Stimulation of proliferation | [9] |
| NK Cell Cytotoxicity | 0.2 - 2 µg/mL | Human NK cells | Enhanced lysis of Hsp70+ tumor cells | [9] |
| NK Cell Migration | 1 - 5 µg/mL | Human NK cells | Induction of chemotaxis | [7] |
| Clinical Trial (Phase I) | 2 µg/mL (ex vivo) | Human PBLs | Activation of autologous NK cells | [6] |
| Comparison with Full-Length Hsp70 | TKD Peptide Concentration | Equivalent Full-Length Hsp70 Concentration | Effect | Reference |
| NK Cell Stimulation | 0.2 - 2 µg/mL | 10 - 100 µg/mL | Comparable immunostimulation | [9] |
Signaling Pathways
The immunostimulatory effects of the TKD peptide on NK cells are primarily mediated through the C-type lectin receptor CD94.[1][2][5] This interaction triggers a downstream signaling cascade that leads to NK cell activation. While full-length Hsp70 can interact with other receptors on antigen-presenting cells (APCs) such as TLR2, TLR4, and CD14 to induce pro-inflammatory cytokines, the direct interaction of the TKD peptide with these receptors is less established.[3][10][11][12] The activation of NK cells by the TKD peptide is considered to be TREM-1 independent.[10][11]
Signaling Pathway Diagram
Caption: TKD peptide interaction with the CD94 receptor on NK cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the immunostimulatory properties of the TKD peptide.
Peptide Synthesis and Preparation
The TKD peptide (TKDNNLLGRFELSG) can be synthesized using standard solid-phase peptide synthesis methods. Purity should be assessed by high-performance liquid chromatography (HPLC) and mass spectrometry. For cell-based assays, the lyophilized peptide is typically reconstituted in a sterile, endotoxin-free solvent such as phosphate-buffered saline (PBS) or cell culture medium.
NK Cell Isolation and Culture
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells can be further enriched from the PBMC fraction using negative selection kits. Isolated NK cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and a low concentration of IL-2 (e.g., 100 IU/mL).
Proliferation Assay (³H-Thymidine Uptake)
-
Seed isolated NK cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well.
-
Add the TKD peptide at various concentrations (e.g., 0.02 to 8 µg/mL) to the wells. Include a positive control (e.g., higher dose of IL-2) and a negative control (medium alone).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells with 1 µCi of ³H-thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
Cytotoxicity Assay (⁵¹Cr-Release Assay)
-
Label Hsp70-positive target tumor cells (e.g., CX+ colon carcinoma cells) with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1 hour at 37°C.
-
Wash the labeled target cells three times to remove excess ⁵¹Cr.
-
Co-culture the labeled target cells with effector NK cells (pre-stimulated with TKD peptide and IL-2 for 4 days) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Experimental Workflow Diagram
Caption: General workflow for studying TKD peptide effects on NK cells.
Conclusion and Future Directions
The Hsp70-derived TKD peptide is a promising immunostimulatory agent with the potential for development as a novel cancer immunotherapeutic. Its ability to selectively activate NK cells against Hsp70-expressing tumors provides a targeted approach to cancer treatment. Future research should focus on optimizing the delivery and formulation of the TKD peptide to enhance its in vivo efficacy and stability. Furthermore, exploring combination therapies with other immunomodulatory agents could lead to synergistic anti-tumor effects. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance the clinical translation of TKD peptide-based immunotherapies.
References
- 1. crosstalk-between-nk-cell-receptors-and-tumor-membrane-hsp70-derived-peptide-a-combined-computational-and-experimental-study - Ask this paper | Bohrium [bohrium.com]
- 2. Crosstalk Between NK Cell Receptors and Tumor Membrane Hsp70‐Derived Peptide: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eir-isei.de [eir-isei.de]
- 4. Frontiers | Heat Shock Protein–Peptide and HSP-Based Immunotherapies for the Treatment of Cancer [frontiersin.org]
- 5. Heat Shock Protein 70 (Hsp70) Peptide Activated Natural Killer (NK) Cells for the Treatment of Patients with Non-Small Cell Lung Cancer (NSCLC) after Radiochemotherapy (RCTx) – From Preclinical Studies to a Clinical Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The cell surface-localized heat shock protein 70 epitope TKD induces migration and cytolytic activity selectively in human NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity | Semantic Scholar [semanticscholar.org]
- 9. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp70 Peptides Induce TREM-1-Dependent and TREM-1-Independent Activation of Cytotoxic Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for GMP-Grade TKD (450-463) Peptide in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TKD (450-463) peptide, with the amino acid sequence TKDNNLLGRFELSG, is a 14-mer synthetic peptide derived from the C-terminal substrate-binding domain of the human heat shock protein 70 (Hsp70).[1][2][3] In the context of oncology, Hsp70 is frequently overexpressed on the plasma membrane of various tumor cells, but not on healthy cells, making it a promising target for cancer immunotherapy.[1][4] The TKD peptide represents the minimal essential sequence of Hsp70 that is recognized by Natural Killer (NK) cells and is capable of stimulating their cytolytic and proliferative activity, comparable to the full-length Hsp70 protein.
Manufactured under Good Manufacturing Practice (GMP) guidelines, the TKD (450-463) peptide ensures high purity, quality, and consistency, which are critical for its use in clinical research and therapeutic applications. These application notes provide detailed protocols for the handling, storage, and use of GMP-grade TKD (450-463) peptide for the ex vivo activation of NK cells for adoptive immunotherapy in a clinical research setting.
Product Specifications and Handling
Proper handling and storage of the GMP-grade TKD (450-463) peptide are crucial to maintain its stability and biological activity.
Table 1: Product Specifications and Storage Recommendations
| Parameter | Specification |
| Sequence | H-TKDNNLLGRFELSG-OH |
| Molecular Weight | 1562.8 g/mol |
| Purity (GMP-grade) | >96% |
| Formulation | Lyophilized powder |
| Storage Temperature | Long-term: -20°C to -80°C. Short-term: 2-8°C. |
| Reconstitution | Reconstitute in sterile, pyrogen-free water or buffer (e.g., PBS). |
| Handling | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as the peptide is hygroscopic. Use sterile techniques and personal protective equipment. |
Signaling Pathway of TKD-Mediated NK Cell Activation
The TKD peptide, in conjunction with low-dose Interleukin-2 (IL-2), activates NK cells, leading to an enhanced anti-tumor response. The binding of the TKD peptide to the NK cell surface, potentially mediated by the C-type lectin receptor CD94, triggers a signaling cascade that results in the upregulation of activating receptors such as CD94, NKG2C, and NKG2D. This activation enhances the NK cells' migratory and cytolytic capabilities, primarily through a granzyme B-mediated apoptosis pathway in Hsp70-expressing tumor cells.
Experimental Protocols
The following protocols are intended for the ex vivo stimulation of autologous NK cells for clinical research applications. All procedures should be performed under aseptic conditions in a certified cleanroom environment compliant with GMP standards.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which will be the source of NK cells for subsequent activation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS.
-
Add 15 mL of Ficoll-Paque PLUS to a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque PLUS, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL.
-
Centrifuge at 250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of complete culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Ex Vivo Activation of NK Cells with TKD (450-463) Peptide and IL-2
This protocol details the stimulation of NK cells within the PBMC population.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
GMP-grade TKD (450-463) peptide
-
Recombinant human IL-2
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Add GMP-grade TKD (450-463) peptide to a final concentration of 2 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 100 U/mL.
-
Incubate the cells for 4 days in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, harvest the cells for subsequent analysis or re-infusion. For clinical applications, the activated cells must be washed extensively to remove the TKD peptide and IL-2 before re-infusion.
Protocol 3: Flow Cytometry for Immunophenotyping of Activated NK Cells
This protocol is for the characterization of the activated NK cell population.
Materials:
-
Activated PBMCs
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD56, anti-CD16, anti-CD94)
-
Flow cytometer
Procedure:
-
Adjust the concentration of the activated PBMCs to 1 x 10⁶ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage and phenotype of the NK cells (CD3⁻/CD56⁺) and the expression of activation markers like CD94.
Protocol 4: NK Cell Cytotoxicity Assay
This protocol measures the functional activity of the TKD-activated NK cells against a target tumor cell line.
Materials:
-
TKD-activated PBMCs (effector cells)
-
Hsp70-positive tumor cell line (e.g., K562) as target cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Propidium Iodide (PI)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Label the target cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled target cells at 1 x 10⁴ cells/well in a 96-well U-bottom plate.
-
Add the TKD-activated effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4 hours at 37°C.
-
Just before analysis, add PI to each well.
-
Acquire the samples on a flow cytometer.
-
The percentage of cytotoxicity is calculated by determining the proportion of target cells that are positive for both CFSE and PI.
Clinical Research Data
A phase I clinical trial has demonstrated the safety and feasibility of re-infusing autologous NK cells activated ex vivo with TKD (450-463) peptide and low-dose IL-2.
Table 2: Summary of Phase I Clinical Trial Data
| Parameter | Details |
| Patient Population | 12 patients (11 with metastatic colorectal cancer, 1 with non-small cell lung cancer) who had failed standard therapies. |
| Ex Vivo Stimulation | Autologous PBMCs stimulated for 4 days with 2 µg/mL GMP-grade TKD (450-463) peptide and 100 U/mL IL-2. |
| Infusion Product | The percentage of activated NK cells in the reinfused product ranged from 8% to 20% of total lymphocytes. |
| Total NK Cells Infused | 0.1 x 10⁹ to 1.5 x 10⁹ NK cells per infusion. |
| Safety and Tolerability | The treatment was well-tolerated, with only minor side effects such as restless feeling (1 patient) and itching (2 patients) observed. |
| Immunological Response | Enhanced cytolytic activity of NK cells against Hsp70-positive tumor cells was observed in 10 out of 12 patients. |
| Increased cell surface density of the CD94 receptor on NK cells was also noted. | |
| Clinical Outcome | One patient showed stable disease during therapy, and another had a mixed response. |
Conclusion
The GMP-grade TKD (450-463) peptide is a promising agent for cancer immunotherapy by activating the patient's own NK cells to target Hsp70-expressing tumors. The provided protocols offer a framework for the utilization of this peptide in a clinical research setting. Adherence to GMP guidelines and aseptic techniques is paramount to ensure the safety and efficacy of this cell-based therapy. Further clinical studies are warranted to explore the full therapeutic potential of TKD-activated NK cells in various malignancies.
References
- 1. qeios.com [qeios.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heat Shock Protein 70 (Hsp70) Peptide Activated Natural Killer (NK) Cells for the Treatment of Patients with Non-Small Cell Lung Cancer (NSCLC) after Radiochemotherapy (RCTx) – From Preclinical Studies to a Clinical Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of NK Cell Activation Following TKD Peptide Stimulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a rapid response to transformed and virally infected cells. Assessing the activation state of NK cells is critical in immunology research and for the development of novel immunotherapies. This application note provides a detailed protocol for the stimulation of human peripheral blood mononuclear cells (PBMCs) with a specific Hsp70-derived peptide, TKD (TKDNNLLGRFELSG), in combination with Interleukin-2 (IL-2), and the subsequent analysis of NK cell activation markers using flow cytometry.
Upon stimulation, NK cells upregulate a variety of cell surface and intracellular markers indicative of their activation state and cytotoxic potential. Key markers include the early activation marker CD69, the degranulation marker CD107a, and effector molecules such as Granzyme B and Perforin.[1][2][3] This protocol details the methods for preparing, stimulating, and staining PBMCs for multi-color flow cytometry to quantify the expression of these activation markers on the NK cell population (CD3-CD56+).
Principle
This assay is designed to measure the in vitro activation of NK cells following stimulation with the TKD peptide and IL-2. PBMCs are first isolated from whole blood and then incubated with the stimulating agents. The TKD peptide, derived from heat shock protein 70 (Hsp70), has been shown to enhance NK cell activity.[4][5] Following stimulation, the cells are stained with a panel of fluorescently labeled antibodies targeting specific NK cell and activation markers. Flow cytometry is then used to identify the NK cell population and quantify the percentage of cells expressing activation markers, as well as the mean fluorescence intensity (MFI) of these markers.
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Recombinant Human IL-2
-
TKD Peptide (TKDNNLLGRFELSG)
-
Phosphate-Buffered Saline (PBS)
-
FACS Tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD56
-
Anti-Human CD69
-
Anti-Human CD107a
-
Anti-Human Granzyme B
-
Anti-Human Perforin
-
-
Isotype control antibodies
-
Cell viability dye
Experimental Protocols
Preparation of PBMCs
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
NK Cell Stimulation
-
Plate 1 mL of the PBMC suspension (1 x 10^6 cells) into the wells of a 24-well plate.
-
Prepare the stimulation conditions:
-
Unstimulated Control: Add 10 µL of sterile PBS.
-
IL-2 Control: Add human IL-2 to a final concentration of 100 IU/mL.
-
TKD + IL-2 Stimulation: Add the TKD peptide to a final concentration of 2 µg/mL and human IL-2 to a final concentration of 100 IU/mL.
-
-
For the analysis of CD107a, add the anti-CD107a antibody directly to the culture at the beginning of the stimulation period.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours for CD69 and CD107a analysis, or for 24-72 hours for Granzyme B and Perforin analysis.
Staining for Flow Cytometry
-
After the stimulation period, harvest the cells from each well and transfer them to individual FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated antibodies for the surface markers (CD3, CD56, CD69) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Permeabilization Buffer and centrifuge.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the fluorochrome-conjugated antibodies for the intracellular markers (Granzyme B, Perforin).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Permeabilization Buffer and centrifuge.
-
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
Data Presentation
The following tables summarize the expected quantitative data from the flow cytometry analysis.
Table 1: Percentage of Activated NK Cells (CD3-CD56+)
| Treatment | % CD69+ | % CD107a+ | % Granzyme B+ | % Perforin+ |
| Unstimulated | Baseline | Baseline | Baseline | Baseline |
| IL-2 Alone | Increased | Increased | Increased | Increased |
| TKD + IL-2 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Table 2: Mean Fluorescence Intensity (MFI) of Activation Markers on NK Cells (CD3-CD56+)
| Treatment | MFI of CD69 | MFI of CD107a | MFI of Granzyme B | MFI of Perforin |
| Unstimulated | Baseline | Baseline | Baseline | Baseline |
| IL-2 Alone | Increased | Increased | Increased | Increased |
| TKD + IL-2 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Visualizations
Experimental Workflow
Caption: Experimental workflow for TKD stimulation and flow cytometry analysis of NK cells.
NK Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of NK cell activation.
References
TKD (450-463) Peptide in Preclinical Models of Colorectal Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TKD (450-463) peptide, with the sequence TKDNNLLGRFELSG, is a 14-amino acid fragment derived from the C-terminal substrate-binding domain of the human heat shock protein 70 (Hsp70). In the context of oncology, particularly colorectal cancer, this peptide has emerged as a significant immunomodulatory agent. Preclinical research has demonstrated its ability to activate the innate immune system, specifically Natural Killer (NK) cells, to recognize and eliminate tumor cells that express Hsp70 on their surface. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways associated with the TKD peptide's anti-tumor activity in colorectal cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TKD peptide-activated NK cells in colorectal cancer models.
Table 1: In Vivo Efficacy of TKD-Activated NK Cells in a Colorectal Cancer Xenograft Model
| Treatment Group | Number of Effector Cells Injected | Mean Tumor Weight (g) | Standard Deviation | Tumor Growth Inhibition (%) | Reference |
| Control (Medium) | N/A | 3.89 | 0.45 | N/A | [1] |
| IL-2 + TKD-stimulated PBMNCs | 40 x 10^6 (containing 5.2 x 10^6 NK cells) | 1.56 | 0.38 | 60 | [1] |
| IL-2 stimulated PBMNCs | 40 x 10^6 (containing 4.8 x 10^6 NK cells) | 3.21 | 0.41 | 17.5 | [1] |
Table 2: Phenotypic Changes in Human NK Cells Following Ex Vivo Stimulation
| Stimulation | Marker | Mean Fluorescence Intensity (MFI) - Pre-stimulation | Mean Fluorescence Intensity (MFI) - Post-stimulation | Reference |
| IL-2 + TKD | CD16 | 873 | 583 | [1] |
| IL-2 + TKD | CD56 | 534 | 981 | [1] |
| IL-2 + TKD | CD94 | 284 | 606 | [1] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of the TKD peptide involves the activation of NK cells. This process is initiated by the binding of the TKD peptide to the C-type lectin receptor CD94 on the surface of NK cells. This interaction, in the presence of low-dose Interleukin-2 (IL-2), triggers a signaling cascade that enhances the cytolytic activity and migratory capacity of NK cells towards Hsp70-expressing tumor cells.
Caption: Signaling pathway of TKD peptide-mediated NK cell activation and subsequent targeting of colorectal cancer cells.
Experimental Protocols
Protocol 1: Ex Vivo Activation of Human Peripheral Blood Mononuclear Cells (PBMNCs) with TKD Peptide and IL-2
Objective: To generate activated Natural Killer (NK) cells with enhanced cytotoxicity against Hsp70-positive colorectal cancer cells.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, and 1% penicillin/streptomycin
-
Recombinant human IL-2 (100 IU/mL)
-
GMP-grade TKD (450-463) peptide (2 µg/mL)
-
Human peripheral blood from healthy donors
Procedure:
-
Isolate PBMNCs from heparinized peripheral blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated PBMNCs twice with RPMI-1640 medium.
-
Resuspend the PBMNCs at a concentration of 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Add recombinant human IL-2 to a final concentration of 100 IU/mL.
-
Add GMP-grade TKD peptide to a final concentration of 2 µg/mL.
-
Incubate the cells for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, harvest the cells and wash them twice with serum-free RPMI-1640 medium to remove residual peptide and cytokines before use in subsequent assays.
Caption: Workflow for the ex vivo activation of NK cells using TKD peptide and IL-2.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a SCID/beige Mouse Model
Objective: To evaluate the anti-tumor efficacy of adoptively transferred TKD-activated NK cells in a colorectal cancer xenograft model.
Materials:
-
SCID/beige mice (6-8 weeks old)
-
CX2 human colon carcinoma cells
-
Matrigel (Corning)
-
Activated PBMNCs (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest CX2 human colon carcinoma cells from culture and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
On day 0, inject 2.5 x 10^6 CX2 cells (in 50 µL) intraperitoneally into each SCID/beige mouse.
-
On day 4 post-tumor inoculation, intravenously inject 40 x 10^6 of the ex vivo activated PBMNCs (resuspended in 200 µL of PBS) into the tail vein of the mice in the treatment group.
-
The control group should receive an intravenous injection of 200 µL of medium alone.
-
Monitor the mice for tumor growth and overall health.
-
At a predetermined endpoint (e.g., day 28), euthanize the mice and carefully dissect and weigh the tumors.
-
Calculate the percentage of tumor growth inhibition using the formula: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.
Caption: Workflow for the in vivo assessment of TKD-activated NK cells in a colorectal cancer mouse model.
Conclusion
The TKD (450-463) peptide represents a promising agent for enhancing the efficacy of NK cell-based immunotherapies for colorectal cancer. The preclinical data robustly support its role in activating NK cells to target and destroy Hsp70-expressing tumor cells, leading to significant tumor growth inhibition in vivo. The provided protocols offer a foundation for researchers to further investigate and harness the therapeutic potential of this peptide in the development of novel cancer treatments.
References
Application Notes and Protocols: Granzyme B ELISPOT Assay for TKD-Activated NK Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization.[1][2] Enhancing the cytotoxic function of NK cells is a promising strategy in cancer immunotherapy. One approach involves the activation of NK cells using specific peptides. The 14-mer TKD peptide, derived from heat shock protein 70 (Hsp70), has been identified as a potent activator of NK cells.[3] This peptide, with the sequence TKDNNLLGRFELSG, has been shown to stimulate the cytolytic and proliferative activity of NK cells, particularly when used in conjunction with low-dose Interleukin-2 (IL-2).[4]
The Granzyme B (GrB) ELISPOT assay is a highly sensitive method for quantifying the frequency of cytotoxic cells by measuring the secretion of Granzyme B, a key serine protease involved in inducing target cell apoptosis. This assay offers a more direct measure of cytotoxic potential compared to general cytokine secretion assays (like IFN-γ) and is a non-radioactive alternative to the traditional 51Cr-release assay. Granzyme B secretion can be detected within minutes of effector-target cell contact, providing rapid and quantitative functional data.
These application notes provide a detailed protocol for the activation of human NK cells with the Hsp70-derived TKD peptide and subsequent functional assessment using a Granzyme B ELISPOT assay.
Signaling Pathway of TKD-Mediated NK Cell Activation
The Hsp70-derived TKD peptide activates NK cells primarily through interaction with the C-type lectin receptor CD94 on the NK cell surface. This interaction serves as an initial step in the cytolytic signaling cascade. Co-stimulation with low-dose IL-2 further enhances the activation, proliferation, and cytotoxic capacity of these NK cells. Upon activation, NK cells upregulate the expression of activating receptors and increase their production and release of cytotoxic granules containing perforin (B1180081) and Granzyme B, leading to enhanced killing of target cells, particularly those expressing membrane Hsp70.
Experimental Workflow
The overall experimental process involves the isolation of NK cells, their activation with TKD peptide and IL-2, co-incubation with target cells on a Granzyme B ELISPOT plate, and subsequent detection and analysis of Granzyme B-secreting cells.
Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit (e.g., negative selection magnetic beads)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Hsp70 TKD Peptide (TKDNNLLGRFELSG) (e.g., Abcam ab146420)
-
Recombinant Human IL-2
-
Human Granzyme B ELISPOT Kit
-
Target cells (e.g., K562 or Hsp70-positive tumor cell lines)
-
Phosphate Buffered Saline (PBS)
Protocol 1: Activation of NK Cells with TKD Peptide and IL-2
-
Isolate NK Cells: Isolate NK cells from fresh human PBMCs using a negative selection kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry (CD3-CD56+).
-
Cell Culture: Resuspend the isolated NK cells in complete RPMI-1640 medium.
-
Activation:
-
Add Hsp70 TKD peptide to the cell culture at a final concentration of 2 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 100 U/mL.
-
-
Incubation: Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.
-
Harvest and Wash: After the incubation period, harvest the activated NK cells, wash them twice with sterile PBS or culture medium to remove residual TKD peptide and IL-2, and resuspend them in fresh complete medium. The cells are now ready for the functional assay.
Protocol 2: Granzyme B ELISPOT Assay
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial ELISPOT kit being used.
-
Plate Preparation:
-
Pre-wet the PVDF membrane of the ELISPOT plate with 35% ethanol (B145695) for 30 seconds.
-
Wash the plate 3-4 times with sterile PBS.
-
Coat the wells with anti-human Granzyme B capture antibody diluted in coating buffer.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
The next day, aspirate the coating solution and wash the plate with PBS.
-
Block the plate by adding 200 µL of blocking buffer (e.g., RPMI + 10% FBS) to each well.
-
Incubate for at least 2 hours at 37°C.
-
-
Cell Plating:
-
Aspirate the blocking buffer from the wells.
-
Add 100 µL of the TKD-activated NK cells (effector cells) to the appropriate wells. It is recommended to perform a titration of effector cells (e.g., from 1x105 to 1x103 cells/well).
-
Add 100 µL of the target cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Effector cells only (spontaneous Granzyme B release).
-
Target cells only.
-
Medium only (background).
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate 4-5 times with PBS containing 0.05% Tween-20 (Wash Buffer) to remove the cells.
-
Add 100 µL of biotinylated anti-human Granzyme B detection antibody to each well.
-
Incubate for 1.5-2 hours at room temperature.
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of streptavidin-enzyme conjugate (e.g., Streptavidin-AP or -HRP) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4-5 times with Wash Buffer, followed by a final wash with PBS.
-
-
Spot Development:
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) to each well.
-
Monitor the development of spots (typically 5-20 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of Granzyme B-secreting cells.
-
Data Presentation
The results of the Granzyme B ELISPOT assay can be presented as the number of spot-forming cells (SFCs) per a certain number of effector cells. The data below is representative of expected results based on published studies.
Table 1: Granzyme B Secretion by Resting vs. TKD/IL-2-Activated NK Cells in Response to Target Cells
| Effector Cell Type | Effector:Target (E:T) Ratio | Target Cell Line | Mean Granzyme B SFCs per 105 NK Cells (± SD) |
| Resting NK Cells | 10:1 | K562 | 85 (± 12) |
| 5:1 | K562 | 42 (± 8) | |
| 1:1 | K562 | 10 (± 3) | |
| TKD/IL-2-Activated NK Cells | 10:1 | K562 | 350 (± 25) |
| 5:1 | K562 | 180 (± 18) | |
| 1:1 | K562 | 45 (± 7) | |
| Resting NK Cells | 10:1 | Hsp70+ Tumor Cells | 110 (± 15) |
| TKD/IL-2-Activated NK Cells | 10:1 | Hsp70+ Tumor Cells | 480 (± 30) |
| TKD/IL-2-Activated NK Cells | - | No Target Cells | 15 (± 5) |
Data are hypothetical and presented for illustrative purposes.
Conclusion
The combination of TKD peptide-mediated NK cell activation and the Granzyme B ELISPOT assay provides a robust and sensitive platform for evaluating the cytotoxic potential of NK cells. This methodology is valuable for basic research into NK cell function and for the preclinical development of novel immunotherapies aimed at enhancing anti-tumor immunity. The detailed protocols and workflow presented here offer a comprehensive guide for implementing this powerful technique in the laboratory.
References
- 1. Granzyme B Produced by Natural Killer Cells Enhances Inflammatory Response and Contributes to the Immunopathology of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 70 (Hsp70) Peptide Activated Natural Killer (NK) Cells for the Treatment of Patients with Non-Small Cell Lung Cancer (NSCLC) after Radiochemotherapy (RCTx) – From Preclinical Studies to a Clinical Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Determining the optimal concentration of TKD (450-463) for NK cell stimulation
This technical support resource provides researchers, scientists, and drug development professionals with essential information for utilizing the TKD (450-463) peptide to stimulate Natural Killer (NK) cells. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of TKD (450-463) peptide for stimulating NK cells?
A1: The optimal stimulatory concentration of the TKD peptide for NK cell activation is in the range of 0.2 to 2.0 µg/mL.[1][2] It is crucial to note that concentrations exceeding 2 µg/mL may not result in effective NK cell stimulation.[2] For many ex vivo stimulation protocols, a concentration of 2 µg/mL is commonly used in conjunction with low-dose Interleukin-2 (IL-2).[3][4][5]
Q2: Is the TKD peptide sufficient on its own to stimulate NK cells?
A2: No, the TKD peptide alone does not typically exhibit stimulatory activity for NK cells.[2] It requires a co-stimulant, most commonly a low dose of IL-2 (e.g., 100 IU/mL), to effectively enhance the cytolytic and proliferative activity of NK cells.[2][3]
Q3: What is the relationship between the concentration of TKD peptide and full-length Hsp70 protein for NK cell stimulation?
A3: The optimal concentration range of the TKD peptide (0.2–2 µg/mL) is equimolar to a concentration of 10–100 µg/mL of the full-length Hsp70 protein for achieving a similar immunostimulatory effect on NK cells.[2]
Q4: What is the primary signaling pathway involved in TKD-mediated NK cell activation?
A4: The interaction of the TKD peptide with NK cells is believed to be receptor-mediated.[6] The C-type lectin receptor CD94 has been identified as a key receptor on NK cells that interacts with the Hsp70 peptide TKD, leading to NK cell activation.[6][7] This interaction, in concert with IL-2 signaling, promotes increased cytolytic activity and proliferation of NK cells.[6][8]
Data Summary Table
| Parameter | Recommended Value | Source(s) |
| Optimal TKD Concentration Range | 0.2 - 2.0 µg/mL | [1][2] |
| Commonly Used TKD Concentration | 2 µg/mL | [3][4][5] |
| Ineffective TKD Concentration | > 2 µg/mL | [2] |
| Required Co-stimulant | Low-dose IL-2 | [2] |
| Typical IL-2 Concentration | 100 IU/mL | [3][5] |
| Equivalent Full-Length Hsp70 | 10 - 100 µg/mL | [2] |
Experimental Protocols
Protocol: Ex Vivo Stimulation of NK Cells with TKD Peptide and IL-2
This protocol outlines a general procedure for the activation of peripheral blood lymphocyte (PBL)-derived NK cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients.
-
TKD (450-463) peptide (GMP-grade recommended for clinical applications).
-
Recombinant human IL-2.
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in complete RPMI 1640 medium at a density of 1-2 x 10^6 cells/mL.
-
Add TKD peptide to the cell suspension to a final concentration of 2 µg/mL.
-
Add recombinant human IL-2 to a final concentration of 100 IU/mL.
-
Incubate the cells for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, wash the cells extensively to remove the TKD peptide and IL-2 before proceeding with downstream applications such as cytotoxicity assays or reinfusion.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no NK cell activation | Suboptimal TKD peptide concentration. | Titrate the TKD peptide concentration within the optimal range of 0.2-2.0 µg/mL. |
| Absence of a co-stimulant. | Ensure the addition of low-dose IL-2 (e.g., 100 IU/mL) to the culture medium. The TKD peptide is not effective on its own.[2] | |
| Poor quality of TKD peptide. | Use a high-purity (>95%) peptide. For clinical research, GMP-grade is recommended. | |
| Inconsistent results between experiments | Variability in donor NK cells. | Use a consistent source of NK cells or screen multiple donors to establish a baseline response. |
| Inaccurate peptide or cytokine concentration. | Prepare fresh dilutions of the TKD peptide and IL-2 for each experiment. | |
| Decreased NK cell viability | High cell density. | Maintain an appropriate cell density (e.g., 1-2 x 10^6 cells/mL) to prevent nutrient depletion and waste accumulation. |
| Contamination. | Ensure aseptic techniques are followed throughout the experimental process. |
Visualizations
Caption: Experimental workflow for NK cell stimulation with TKD peptide.
Caption: TKD and IL-2 signaling pathway in NK cells.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WO2019043170A1 - Hsp70 based combination therapy - Google Patents [patents.google.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Heat Shock Protein 70 (Hsp70) Peptide Activated Natural Killer (NK) Cells for the Treatment of Patients with Non-Small Cell Lung Cancer (NSCLC) after Radiochemotherapy (RCTx) – From Preclinical Studies to a Clinical Phase II Trial [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Navigating the Clinical Path of TKD (450-463) Peptide: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the clinical application of the TKD (450-463) peptide, a 14-amino acid sequence derived from heat shock protein 70 (Hsp70). The TKD peptide has garnered interest for its ability to stimulate the cytolytic and proliferative activity of Natural Killer (NK) cells, positioning it as a promising candidate in cancer immunotherapy. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the TKD (450-463) peptide?
A1: The TKD peptide, with the sequence TKDNNLLGRFELSG, functions by mimicking the immunostimulatory effects of the full-length Hsp70 protein.[1] It directly interacts with NK cells, stimulating their cytolytic and proliferative capabilities.[1][2] This interaction is believed to be mediated, at least in part, through the C-type lectin receptor CD94 on the surface of NK cells.[3] The peptide, in combination with low-dose interleukin-2 (B1167480) (IL-2), has been shown to enhance the activity of NK cells against tumors that express Hsp70 on their membrane.[4]
Q2: What is the optimal concentration of TKD peptide for in vitro NK cell stimulation?
A2: The optimal stimulatory dose for the TKD peptide in vitro has been defined in the range of 0.2 to 2 µg/mL.[1] This concentration range is reported to be equivalent to the immunostimulatory effect of 10–100 µg/mL of the full-length Hsp70 protein.[1] It is important to note that concentrations exceeding 2 µg/mL may not result in a further increase in NK cell stimulation and could even be less effective.[1]
Q3: Are there any known off-target effects of the TKD (450-463) peptide?
A3: While the TKD peptide is designed for specific activation of NK cells, the broader effects of Hsp70-derived peptides are an area of ongoing research. Hsp70 itself is involved in a multitude of cellular processes, and its inhibitors can have off-target effects.[5][6] Therefore, it is crucial to monitor for unexpected cellular responses in your experiments. Comprehensive proteomic analyses can help identify any unintended interactions.[6]
Q4: What are the key considerations for the clinical-grade manufacturing of the TKD peptide?
A4: The production of GMP-grade TKD peptide for clinical trials requires stringent quality control. In a reported Phase I trial, GMP-grade TKD peptide with a purity of over 96% was used.[4] Key challenges in manufacturing therapeutic peptides include ensuring high purity, managing potential aggregation, and developing stable formulations.[7][8][9]
Troubleshooting Guides
Peptide Handling and Solubility
Problem: Difficulty dissolving the lyophilized TKD peptide.
Solution:
-
Initial Solvent Selection: The solubility of a peptide is highly dependent on its amino acid sequence.[10] For the TKD peptide, which has a mix of hydrophobic and hydrophilic residues, start by attempting to dissolve a small amount in sterile, distilled water or a common buffer like PBS (pH 7.4).[11]
-
pH Adjustment: If solubility in neutral buffer is low, adjusting the pH can significantly help.[10] Since residual trifluoroacetic acid (TFA) from purification can make the peptide solution acidic, a slight increase in pH might be necessary.[10]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[10] However, ensure the final concentration of the organic solvent is compatible with your cellular assay.[11]
-
Sonication: Gentle sonication can aid in dissolving the peptide.[12]
Problem: Peptide degradation during storage.
Solution:
-
Lyophilized Storage: For long-term storage, keep the peptide in its lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[13][14][15]
-
Solution Storage: Avoid storing peptides in solution for extended periods.[13] If necessary, prepare aliquots of the peptide solution in a sterile buffer (pH 5-6) and store them frozen at -20°C or colder to minimize freeze-thaw cycles.[14][16] Peptides containing amino acids like Cys, Met, and Trp have a shorter shelf life in solution.[12]
-
Handling Precautions: Before opening, allow the peptide container to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[13][15][16]
In Vitro NK Cell Activation
Problem: Suboptimal or inconsistent NK cell activation.
Solution:
-
Donor Variability: NK cell responses can vary significantly between donors.[17] This can be attributed to the in vivo pre-activation state of the cells.[17] It is advisable to test multiple donors to ensure the reproducibility of your findings.
-
Cytokine Co-stimulation: The TKD peptide's stimulatory effect is significantly enhanced in the presence of low-dose IL-2.[4] Ensure that the concentration of IL-2 (e.g., 100 IU/mL as used in clinical trials) is optimized in your experimental setup.[4]
-
Chronic Stimulation: Prolonged or chronic stimulation of NK cells can lead to a dysfunctional or "exhausted" state, characterized by the expression of inhibitory checkpoint receptors.[18] Optimize the duration of the stimulation to achieve a balance between activation and exhaustion.
-
Cell Density: The density of peripheral blood lymphocytes (PBLs) during ex vivo stimulation can impact the efficiency of NK cell activation. A density of 5–10 × 10^6 PBLs/mL was found to be optimal in pre-clinical studies for the TKD peptide.[4]
Clinical Application Considerations
Problem: Managing potential side effects in a clinical setting.
Solution:
-
Cytokine Release Syndrome (CRS): High levels of immune activation can lead to CRS.[19][20] In the Phase I trial of TKD-activated NK cells, only minor side effects like a restless feeling and itching were reported in a few patients.[4] However, it is crucial to monitor patients for signs of CRS, such as fever, hypotension, and respiratory distress.[21] Management strategies for CRS include the use of anti-cytokine therapies like tocilizumab (an anti-IL-6 receptor antibody) and corticosteroids.[20][22]
-
Patient Monitoring: Continuous monitoring of cardiovascular function and body temperature is recommended, especially in the initial phases of treatment.[22]
Quantitative Data Summary
| Parameter | Value | Reference |
| TKD Peptide Sequence | TKDNNLLGRFELSG | [4] |
| Optimal In Vitro Concentration | 0.2 - 2 µg/mL | [1] |
| Equivalent Full-Length Hsp70 Concentration | 10 - 100 µg/mL | [1] |
| GMP-Grade Purity (Clinical Trial) | >96% | [4] |
| Co-stimulatory Cytokine | IL-2 (low-dose, e.g., 100 IU/mL) | [4] |
| Primary Target Cell | Natural Killer (NK) Cells | [1] |
| Target Receptor (putative) | CD94 | [3] |
Experimental Protocols
Protocol for Ex Vivo Activation of NK Cells with TKD Peptide and IL-2 (based on Clinical Trial Protocol)
-
Cell Isolation: Isolate peripheral blood lymphocytes (PBLs) from the patient or donor.
-
Cell Culture: Culture the PBLs at a density of 5–10 × 10^6 cells/mL in an appropriate culture medium.
-
Stimulation: Add GMP-grade TKD peptide to a final concentration of 2 µg/mL and low-dose recombinant IL-2 to a final concentration of 100 IU/mL.[4]
-
Incubation: Incubate the cells for a period of 4 days.[4]
-
Washing: After the incubation period, thoroughly wash the cells to remove the TKD peptide and IL-2 before reinfusion or use in downstream assays.[4]
-
Analysis: Assess NK cell activation by measuring the expression of activation markers (e.g., CD94) and cytolytic activity against Hsp70-positive tumor cells.[4]
Visualizations
Caption: Signaling pathway of TKD peptide-mediated NK cell activation.
Caption: Experimental workflow for ex vivo NK cell activation.
Caption: Troubleshooting logic for suboptimal NK cell activation.
References
- 1. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 14-mer Hsp70 peptide stimulates natural killer (NK) cell activity | Semantic Scholar [semanticscholar.org]
- 3. Crosstalk Between NK Cell Receptors and Tumor Membrane Hsp70‐Derived Peptide: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hsp70 Protein Complexes as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 8. xtalks.com [xtalks.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. lifetein.com [lifetein.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. JCI - Chronic stimulation drives human NK cell dysfunction and epigenetic reprograming [jci.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Current concepts in the diagnosis and management of cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TKD-Based Immunotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosine Kinase Domain (TKD)-based immunotherapies. The content is designed to address specific experimental challenges and provide detailed protocols and data to support your research.
Troubleshooting Guides
This section addresses common problems encountered during in vitro and in vivo experiments involving TKD-based immunotherapies.
In Vitro Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor response to TKD-based immunotherapy in TKI-resistant cell lines. | Activation of bypass signaling pathways: The combination may not be effectively inhibiting alternative survival pathways activated in the resistant cells.[1] | 1. Pathway Analysis: Perform Western blot or phospho-proteomic analysis to identify activated bypass pathways (e.g., c-Met, AXL, PI3K/Akt).2. Combination Therapy: Test combinations with inhibitors targeting the identified activated pathways. |
| Ineffective immune cell-mediated killing. | 1. Co-culture experiments: Assess the cytotoxic activity of immune cells (e.g., T cells, NK cells) against tumor cells in the presence of the TKD-immunotherapy.2. Flow Cytometry: Analyze the expression of immune checkpoints (e.g., PD-L1) on tumor cells and T cell activation/exhaustion markers.[2] | |
| Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters can pump out the TKI.[1] | 1. Transporter Inhibition: Test the combination with known ABC transporter inhibitors.2. Gene Expression Analysis: Use qPCR or RNA-Seq to measure the expression levels of relevant ABC transporter genes. | |
| High background or non-specific staining in flow cytometry. | Fc receptor binding: Antibodies may bind non-specifically to Fc receptors on immune cells.[3] | 1. Fc Block: Pre-incubate cells with an Fc receptor blocking reagent before adding your primary antibodies.2. Isotype Controls: Use isotype controls to determine the level of non-specific binding. |
| Dead cells: Dead cells can non-specifically bind antibodies, leading to false positives.[4] | 1. Viability Dye: Use a viability dye (e.g., Propidium Iodide, DAPI, or a live/dead fixable stain) to exclude dead cells from your analysis. | |
| Antibody concentration too high. | 1. Antibody Titration: Perform a titration experiment to determine the optimal concentration of each antibody. | |
| Inconsistent Western blot results for signaling pathway analysis. | Poor sample preparation: Inadequate lysis or protein degradation can lead to variability. | 1. Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors.[5][6] 2. Protein Quantification: Accurately quantify protein concentration to ensure equal loading. |
| Suboptimal antibody performance. | 1. Antibody Validation: Use antibodies validated for Western blotting and your specific target.2. Positive/Negative Controls: Include positive and negative control lysates to verify antibody specificity. |
In Vivo Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of tumor regression in xenograft models treated with TKD-based immunotherapy. | Poor immune cell infiltration or function: The tumor microenvironment (TME) may be "cold" or immunosuppressive.[7] | 1. Immunohistochemistry/Immunofluorescence: Analyze tumor sections for the presence and localization of immune cells (e.g., CD8+ T cells).2. Flow Cytometry of Tumors: Isolate tumor-infiltrating lymphocytes (TILs) and analyze their phenotype and activation status. |
| Humanized mouse model issues: Incomplete reconstitution of the human immune system or graft-versus-host disease (GvHD).[8][9] | 1. Immune Cell Monitoring: Regularly monitor the levels of human immune cell subsets in the peripheral blood of humanized mice.2. Health Monitoring: Closely monitor mice for signs of GvHD (e.g., weight loss, hunched posture, ruffled fur). | |
| Tumor heterogeneity: The xenograft may be composed of a mixed population of cells with varying sensitivity to the treatment.[10] | 1. Single-Cell Sequencing: Perform single-cell RNA sequencing on the tumor to identify resistant clones.2. Multiple PDX Models: Test the therapy in a panel of patient-derived xenograft (PDX) models to account for inter-tumoral heterogeneity.[11][12] | |
| Toxicity in animal models. | On-target, off-tumor toxicity: The TKI may be affecting healthy tissues that express the target kinase. | 1. Dose Reduction/Scheduling: Test lower doses or different administration schedules of the TKI.2. Biomarker Analysis: Analyze blood and tissue samples for markers of organ damage. |
| Immune-related adverse events (irAEs): The immunotherapy component can lead to autoimmune-like toxicities.[13][14][15] | 1. Clinical Monitoring: Closely monitor animals for clinical signs of irAEs (e.g., dermatitis, colitis).2. Histopathology: Perform histopathological analysis of major organs at the end of the study. |
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary mechanisms of resistance to TKD-based immunotherapy?
-
A1: Resistance is multifactorial and can arise from mechanisms affecting either the TKI or the immunotherapy component. For TKIs, this includes on-target secondary mutations in the kinase domain, amplification of the target gene, and activation of bypass signaling pathways (e.g., MET, AXL).[1][16] For immunotherapy, resistance mechanisms involve impaired antigen presentation, T-cell exhaustion, and an immunosuppressive tumor microenvironment.[7]
-
-
Q2: How can I determine if resistance is due to the TKI or the immunotherapy component?
-
A2: A stepwise experimental approach is necessary. First, assess the direct effect of the TKI on your cancer cells in vitro to confirm TKI resistance. Then, in co-culture or in vivo models, evaluate the function of immune cells. For example, if the TKI is still effective at inhibiting its target, but there is a lack of immune cell infiltration or activation in the tumor, the resistance is likely immune-mediated.
-
Experimental Design & Protocols
-
Q3: What are the key in vitro assays to assess the efficacy of a TKD-based immunotherapy?
-
A3: A combination of assays is recommended:
-
Cell Viability Assays (e.g., MTT, MTS): To measure the cytotoxic effect of the combination therapy on cancer cells.
-
Western Blotting: To analyze the inhibition of the target kinase and downstream signaling pathways.[5][6]
-
Flow Cytometry: To assess cancer cell apoptosis and to phenotype immune cells in co-culture systems.
-
Immune Cell-Mediated Cytotoxicity Assays: To directly measure the ability of immune cells to kill cancer cells in the presence of the therapy.
-
-
-
Q4: What are the best practices for designing in vivo studies with TKD-based immunotherapies?
-
A4: Key considerations include:
-
Model Selection: Syngeneic models are suitable if a murine-specific TKI is available. For human-specific TKIs, humanized mouse models with patient-derived xenografts (PDXs) are often necessary to evaluate the human immune response.[9][17]
-
Dosing and Schedule: The dosing and schedule of the TKI and immunotherapy should be optimized to maximize synergy and minimize toxicity.
-
Pharmacodynamic (PD) Markers: Incorporate the analysis of PD markers in both the tumor and peripheral blood to assess target engagement and immune activation.
-
Toxicity Monitoring: Implement a comprehensive plan for monitoring and managing potential toxicities.[13][14][15]
-
-
Data Interpretation
-
Q5: My in vitro and in vivo results are discordant. What could be the reason?
-
A5: Discrepancies between in vitro and in vivo results are common and can be attributed to the complexity of the tumor microenvironment (TME) in vivo, which is not fully recapitulated in vitro.[7] Factors such as the presence of stromal cells, immunosuppressive immune cells, and the physical barrier of the extracellular matrix can all influence therapeutic efficacy in vivo.
-
-
Q6: How do I interpret changes in immune cell populations in the tumor microenvironment?
-
A6: An increase in the ratio of CD8+ cytotoxic T lymphocytes to regulatory T cells (Tregs) and a decrease in myeloid-derived suppressor cells (MDSCs) are generally indicative of a positive anti-tumor immune response.[7] It is also important to assess the activation state of the T cells (e.g., expression of granzyme B, Ki-67) and not just their numbers.
-
Data Presentation
Table 1: In Vitro Efficacy of a Hypothetical TKD-Immunotherapy Combination
| Cell Line | Treatment | IC50 (nM) | % Apoptosis (at 100 nM) |
| Parental | TKI alone | 10 | 45% |
| TKI + anti-PD-1 | 8 | 55% | |
| TKI-Resistant | TKI alone | >1000 | 5% |
| TKI + anti-PD-1 | 850 | 15% | |
| TKI + METi | 50 | 40% | |
| TKI + METi + anti-PD-1 | 25 | 60% |
METi: MET inhibitor
Table 2: In Vivo Tumor Growth Inhibition in a Humanized Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % TGI | CD8+ TILs/mm² |
| Vehicle | 1500 ± 250 | - | 50 ± 10 |
| TKI alone | 1200 ± 200 | 20% | 75 ± 15 |
| anti-PD-1 alone | 1350 ± 220 | 10% | 150 ± 30 |
| TKI + anti-PD-1 | 450 ± 100 | 70% | 400 ± 50 |
% TGI: Percent Tumor Growth Inhibition; TILs: Tumor-Infiltrating Lymphocytes
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
This protocol is for assessing the dose-dependent effect of a TKI on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
TKI stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[18]
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of the TKI in complete medium.
-
Remove the medium from the wells and add 100 µL of the TKI dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of EGFR Pathway Activation
This protocol is for detecting changes in the phosphorylation status of EGFR and downstream effectors.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[5]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system[6]
-
-
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.[5]
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general workflow for isolating and staining TILs from a solid tumor.
-
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., RPMI with collagenase and DNase)[20]
-
70 µm and 40 µm cell strainers
-
Ficoll-Paque or Percoll for lymphocyte isolation (optional)
-
FACS buffer (PBS + 2% FBS)
-
Fc Block
-
Live/Dead fixable viability stain
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
-
-
Procedure:
-
Mince the tumor tissue into small pieces and incubate in digestion buffer at 37°C with agitation.[20]
-
Filter the cell suspension through a 70 µm cell strainer.
-
(Optional) Isolate lymphocytes using a density gradient centrifugation method.
-
Wash the cells and filter through a 40 µm cell strainer to obtain a single-cell suspension.[20]
-
Count viable cells.
-
Resuspend 1-2 million cells in FACS buffer.
-
Stain with a Live/Dead viability dye.
-
Block Fc receptors with Fc Block.[20]
-
Add a cocktail of surface antibodies and incubate in the dark.
-
Wash the cells.
-
(For intracellular staining) Fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies (e.g., anti-FoxP3).[20]
-
Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
-
Mandatory Visualizations
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Immunological effect of tyrosine kinase inhibitors on the tumor immune environment in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repositori.upf.edu]
- 9. Studying cancer immunotherapy using patient-derived xenografts (PDXs) in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innovitaresearch.com [innovitaresearch.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. The toxicity associated with combining immune check point inhibitors with tyrosine kinase inhibitors in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curetoday.com [curetoday.com]
- 15. actionkidneycancer.org [actionkidneycancer.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthetic TKD (450-463) Peptide
This guide provides comprehensive technical support for the stability and handling of the synthetic TKD (450-463) peptide. The information is based on established principles for handling synthetic peptides and is intended for researchers, scientists, and drug development professionals.
Disclaimer: The TKD (450-463) peptide is a specific sequence, likely from a Tyrosine Kinase Domain (TKD) protein. While the following guidelines are broadly applicable, the peptide's exact amino acid composition will ultimately determine its specific properties, such as solubility and stability. Always perform a small-scale test before dissolving the entire sample.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized TKD (450-463) peptide upon arrival?
A1: Upon receiving the lyophilized peptide, which is stable at room temperature for several days to weeks, it should be stored in a dark, cool place.[4][5] For long-term storage, place the tightly sealed container at -20°C or preferably -80°C with a desiccant. Under these conditions, the lyophilized powder can be stable for several years. This prevents degradation from bacteria, oxidation, and moisture.
Q2: What is the proper way to handle the peptide before reconstitution?
A2: To prevent contamination and degradation, follow these steps:
-
Equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold peptide, as many peptides are hygroscopic (readily absorb water). Moisture contamination will significantly decrease the long-term stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds or 10,000 x g for 5 minutes) to pellet all the lyophilized powder at the bottom of the tube. This ensures no material is lost when you open the cap.
-
Weigh: If you do not need to use the entire sample, weigh out the required amount quickly in a clean environment and promptly return the unused portion to secure, cold storage.
Q3: How long is the peptide stable once it is in solution?
A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form. Stability can range from weeks to months, depending on the sequence and storage conditions. For optimal stability, dissolve the peptide in a sterile buffer at a pH between 5 and 6, aliquot the solution into single-use volumes, and store at -20°C or -80°C. It is critical to avoid repeated freeze-thaw cycles, as this can degrade the peptide.
Q4: Are there specific amino acids in a sequence that are more prone to degradation?
A4: Yes, peptides containing certain residues have a shorter shelf life. Be particularly cautious if your TKD (450-463) sequence contains:
-
Cysteine (C), Methionine (M), or Tryptophan (W): Prone to oxidation. It is recommended to use oxygen-free solvents for reconstitution. DMSO should be avoided as it can oxidize Cys and Met residues.
-
Asparagine (N) or Glutamine (Q): Prone to deamidation.
-
N-terminal Glutamine (Q): Can cyclize, shortening the peptide's shelf life.
-
Aspartic Acid (D), Glutamic Acid (E), Lysine (K), Arginine (R), or Histidine (H): These residues are hygroscopic and can cause the peptide to absorb moisture from the air.
Section 2: Troubleshooting Guide
Q5: My TKD (450-463) peptide won't dissolve. What should I do?
A5: Peptide solubility is primarily determined by its polarity and overall charge. There is no universal solvent, so a step-by-step approach is recommended. Always test solubility on a small aliquot first.
-
Start with Water: The first solvent to try is sterile, distilled water.
-
Calculate Net Charge: If water fails, calculate the peptide's theoretical net charge at neutral pH (pH 7).
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
Choose Solvent Based on Charge:
-
Net Positive Charge (Basic Peptide): If the peptide is basic and insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10%).
-
Net Negative Charge (Acidic Peptide): If the peptide is acidic, try a dilute aqueous solution of ammonium (B1175870) bicarbonate (e.g., 0.1 M) or ammonium hydroxide. Avoid basic solutions if the peptide contains Cysteine, as high pH can promote disulfide formation.
-
Net Zero Charge (Hydrophobic/Neutral Peptide): If the peptide is neutral or has a high proportion (>50%) of hydrophobic residues, it will likely require an organic solvent. Try dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Once fully dissolved, slowly add this solution dropwise into your stirring aqueous buffer to reach the desired final concentration. If turbidity occurs, you have exceeded the solubility limit.
-
-
Use Physical Methods: If solubility is still an issue, gentle sonication in a cool water bath can help break up aggregates and enhance dissolution.
(See Diagram 3 for a visual troubleshooting flowchart)
Q6: I successfully dissolved the peptide, but now I see cloudiness or precipitation. What happened?
A6: This indicates that the peptide has either aggregated or exceeded its solubility limit in your final buffer. Aggregation is often driven by the formation of secondary structures like β-sheets, especially in longer or more hydrophobic peptides.
-
Solution: Before use, always centrifuge your peptide solution to pellet any minor, undissolved aggregates. If severe aggregation occurs, you may need to dissolve the peptide in a strong denaturant like 6 M Guanidine-HCl or 8 M urea (B33335) and then proceed with dilution, though this may be incompatible with your assay.
Q7: My experimental results are inconsistent. Could this be a peptide stability issue?
A7: Yes, inconsistent results are a common sign of peptide degradation or aggregation.
-
Check Storage: Ensure you are aliquoting stock solutions and avoiding freeze-thaw cycles.
-
Verify Handling: Make sure you are equilibrating the vial to room temperature before each use to prevent moisture uptake.
-
Assess Purity Over Time: If problems persist, consider running a stability assay (see Protocol 2) to check the integrity of your peptide stock solution over time. The peptide may be degrading under your specific storage or experimental conditions.
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Storage Conditions for Synthetic Peptides
| Form | Duration | Temperature | Conditions | Citations |
| Lyophilized Powder | Short-Term (Days to Weeks) | Room Temperature or 4°C | Dark, sealed container. | |
| Long-Term (Months to Years) | -20°C or -80°C (preferred) | Dark, sealed container with desiccant. | ||
| In Solution | Short-Term (1-2 Weeks) | 4°C | Use sterile buffer, pH 5-7. | |
| Long-Term (Months) | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: General Solvent Selection Guide Based on Peptide Charge
| Peptide Type (Net Charge at pH 7) | Primary Solvent | Secondary Solvent (if primary fails) | Tertiary Solvent (for highly hydrophobic peptides) | Citations |
| Acidic (< 0) | Sterile Water or PBS (pH 7.4) | Dilute Ammonium Bicarbonate (0.1 M) | Minimal DMSO/DMF, then add to buffer. | |
| Basic (> 0) | Sterile Water | Dilute Acetic Acid (10-30%) | Minimal DMSO/DMF, then add to buffer. | |
| Neutral / Hydrophobic (≈ 0) | Minimal Organic Solvent | Minimal Organic Solvent | Add denaturants (6M Guanidine-HCl or 8M Urea). | |
| Note on Organic Solvents: | Use DMSO with caution for peptides with Cys or Met. Use DMF as an alternative. | Final concentration of DMSO for cell assays should generally be <0.5%. |
Experimental Protocols
Protocol 1: Step-by-Step Peptide Solubility Testing
This protocol is designed to systematically determine the best solvent for the TKD (450-463) peptide while using a minimal amount of product.
Materials:
-
Lyophilized TKD (450-463) peptide
-
Sterile, distilled water
-
10% (v/v) acetic acid in sterile water
-
0.1 M ammonium bicarbonate in sterile water
-
High-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Aliquot: Weigh out approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Attempt Aqueous Solubilization: Add a small volume of sterile water to achieve a high concentration (e.g., 10 mg/mL). Vortex or gently agitate the vial. If the solution is clear, the peptide is water-soluble. Proceed to dilute with your experimental buffer.
-
pH Adjustment (if needed):
-
If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
If the peptide is acidic and did not dissolve in water, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvent (if needed):
-
If the peptide remains insoluble, it is likely hydrophobic. Lyophilize the sample to remove the aqueous solvent.
-
Add a minimal volume of DMSO (e.g., 30-50 µL) to the dry peptide and vortex until it is completely dissolved.
-
Slowly add the peptide-DMSO solution dropwise into a stirring aqueous buffer to achieve the final desired concentration.
-
-
Observation: A properly solubilized peptide will result in a clear, particle-free solution. If the solution is cloudy or contains particulates, the peptide is not fully dissolved. Gentle sonication may be used at any step to aid dissolution.
Protocol 2: General Peptide Stability Assessment using RP-HPLC
This protocol provides a framework to assess the stability of the TKD (450-463) peptide in your chosen solvent over time.
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. A pure, stable peptide will show a single major peak at a specific retention time. Degradation products will typically appear as new, smaller peaks, while the area of the main peak decreases.
Materials:
-
Reconstituted TKD (450-463) peptide stock solution
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Timepoint Zero (T=0): Immediately after reconstituting the peptide, inject an aliquot onto the RP-HPLC system. Run a linear gradient (e.g., 5% to 95% Solvent B over 30 minutes). Record the chromatogram, noting the retention time and the area of the main peptide peak. This is your baseline purity.
-
Incubation: Store the remaining stock solution under your desired experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
Subsequent Timepoints: At defined intervals (e.g., T=24h, T=48h, T=1 week), withdraw another aliquot of the peptide solution.
-
Analysis: Inject the aliquot onto the HPLC using the exact same method as for T=0.
-
Data Comparison: Compare the chromatograms from each timepoint.
-
Calculate Purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Assess Degradation: A significant decrease in the main peak's area and the appearance of new peaks indicate peptide degradation. A stable peptide will show minimal change in its chromatogram over time.
-
Section 4: Visual Guides & Pathways
Diagram 1: Hypothetical Signaling Pathway
The TKD (450-463) peptide is likely derived from a Tyrosine Kinase Domain, a key component in cell signaling. Such peptides can be used as substrates or competitive inhibitors to study kinase activity. This diagram shows a generic Receptor Tyrosine Kinase (RTK) pathway where the peptide might interact.
Caption: Hypothetical Receptor Tyrosine Kinase (RTK) signaling pathway.
Diagram 2: Experimental Workflow
This diagram outlines the standard workflow from receiving a lyophilized peptide to performing an analysis.
References
Optimizing the co-stimulation of NK cells with TKD and cytokines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the co-stimulation of Natural Killer (NK) cells with Tec family kinases (TKD) and cytokines.
Frequently Asked Questions (FAQs)
Q1: What are the most effective cytokine combinations for robust NK cell activation?
The most potent and widely studied cytokine combination for activating NK cells involves a synergistic mix of Interleukin-12 (IL-12), IL-15, and IL-18.[1][2] This combination is known to induce high levels of Interferon-gamma (IFN-γ) production, enhance cytotoxicity, and promote the development of "cytokine-induced memory-like" (CIML) NK cells.[1][3][4] While IL-2 and IL-15 are well-known activators that enhance proliferation and cytotoxicity, the addition of IL-12 and IL-18 creates a more powerful and sustained response.[2][5][6] Studies show that even low concentrations of these cytokines can work synergistically to drive rapid and potent NK cell activation.[7]
Q2: What is the role of Tec Kinases (e.g., ITK, RLK) in NK cell co-stimulation?
Tec family kinases, specifically Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), are essential mediators of intracellular signaling that follows the engagement of activating receptors on NK cells.[8] These kinases are crucial for translating signals from receptors like the T-cell receptor (TCR) and Fc receptor (FcR) into cellular action.[8] ITK, for example, mediates signaling by activating phospholipase Cγ1 (PLCγ1), which leads to downstream activation of pathways critical for cytokine release and cytotoxicity.[8][9] Inhibiting ITK and RLK can block T-cell and NK cell activation, highlighting their importance in the co-stimulation process.[10][11]
Q3: How do cytokine and activating receptor signals synergize to enhance NK cell function?
Synergy occurs when signals from different receptor pathways converge to produce a more robust response than either signal could alone. For instance, pre-activation with a cytokine cocktail like IL-12, IL-15, and IL-18 induces prolonged expression of CD25, the high-affinity IL-2 receptor alpha chain.[3] This makes the NK cells hyper-responsive to even very low, picomolar concentrations of IL-2, leading to enhanced proliferation, cytotoxicity, and IFN-γ production.[3] Similarly, IL-18 can synergize with FcγRIII (CD16) signaling to significantly augment antibody-dependent cellular cytotoxicity (ADCC).[7] This integration of signals from both cytokine receptors and other activating receptors is key to achieving maximal NK cell effector function.[5]
Q4: What are Cytokine-Induced Memory-Like (CIML) NK cells and why are they important?
Cytokine-Induced Memory-Like (CIML) NK cells are a phenotype generated by brief pre-activation with a combination of IL-12, IL-15, and IL-18.[2][3] These cells exhibit memory-like properties, including an enhanced capacity to respond to a secondary stimulation, even after the initial cytokines are removed.[5] CIML NK cells are long-lived and display superior functionality, making them a major focus for cancer immunotherapy.[2][4] This pre-activation strategy provides a method to "function-enable" NK cells for enhanced responsiveness against cancer.[5][12]
Troubleshooting Guide
Problem 1: Low NK cell expansion rate or poor viability after stimulation.
-
Possible Cause: Sub-optimal cytokine concentrations or inappropriate cytokine combinations.
-
Solution: Ensure the use of synergistic cytokines. While IL-2 or IL-15 alone can support survival, a combination like IL-12/IL-15/IL-18 is more potent for expansion.[4] Feeder-free protocols often result in more limited expansion compared to those using feeder cells.[13][14] If using a feeder-free system, ensure the medium is specifically formulated for NK cell expansion.[14]
-
-
Possible Cause: Donor-to-donor variability.
-
Solution: NK cell expansion rates can vary significantly between donors.[4] It is advisable to screen multiple donors if possible. Standardizing the cell isolation and culture initiation process can help minimize variability.
-
-
Possible Cause: Starting with frozen vs. fresh cells.
Problem 2: Expanded NK cells show low cytotoxicity against target cells.
-
Possible Cause: Insufficient activation during expansion.
-
Solution: Confirm that the cytokine cocktail is sufficient to induce a highly activated state. Pre-activation with IL-12/IL-15/IL-18 is known to produce highly cytotoxic memory-like NK cells.[4] Re-activating the cells or providing a cytokine "boost" towards the end of the expansion period can also enhance cytotoxicity.[4]
-
-
Possible Cause: Target cell resistance.
-
Possible Cause: Downregulation of activating receptors.
-
Solution: Certain cytokine combinations can alter the phenotype of NK cells. For example, IL-12/18/15 has been shown to decrease CD16 expression.[4] If ADCC is the desired function, this combination may not be optimal. Phenotypically characterize your expanded NK cells via flow cytometry to ensure they express the necessary activating receptors (e.g., NKG2D, DNAM-1, NKp46).
-
Problem 3: Inconsistent IFN-γ production or degranulation (CD107a) results.
-
Possible Cause: Assay timing and setup.
-
Solution: The kinetics of cytokine release and degranulation can be rapid. Ensure the incubation time for your functional assay is optimized. A standard cytotoxicity assay is often 4-6 hours.[17][19] For cytokine stimulation, a 6-hour incubation with protein transport inhibitors (like Brefeldin A or Monensin) is common before intracellular staining.[20][21]
-
-
Possible Cause: Differences in stimulation method.
-
Solution: The level of IFN-γ production can differ based on the stimulus. Co-culture with sensitive target cells (like K562) provides a potent stimulus.[20] Direct cytokine stimulation (e.g., IL-12 + IL-18) also effectively induces IFN-γ but may yield different quantitative results.[20] Ensure your stimulation method is consistent across experiments.
-
Data Summary
Table 1: Effects of Common Cytokine Combinations on Human NK Cells
| Cytokine Combination | Primary Effect | Impact on Phenotype | Key Outcomes | Citations |
| IL-2 or IL-15 | Proliferation & Survival | Upregulates activating receptors like NKG2A, NCRs, NKG2D. | Basic expansion and enhanced cytotoxicity. | [5],[2],[16] |
| IL-12 + IL-18 | Potent IFN-γ Induction | Synergistically enhances activation markers. | Strong pro-inflammatory response, stabilization of IFN-γ mRNA. | [22],[6],[12] |
| IL-21 + IL-15 | Enhanced Proliferation | Can significantly boost expansion rates. | High-fold expansion, particularly when used with feeder cells. | [2],[4] |
| IL-12 + IL-15 + IL-18 | Induction of Memory-Like (CIML) NK cells | Induces sustained CD25 expression. May downregulate CD16. | Enhanced and prolonged functionality upon restimulation, high cytotoxicity. | [1],[3],[4] |
Experimental Protocols & Visualized Workflows
General Workflow for NK Cell Co-stimulation and Functional Analysis
Caption: Experimental workflow from NK cell isolation to functional analysis.
Protocol 1: Isolation and Expansion of Human NK Cells
This protocol describes a feeder-free method for expanding human NK cells from Peripheral Blood Mononuclear Cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood or a leukopak using a Ficoll-Paque density gradient centrifugation method.[23]
-
NK Cell Enrichment: Enrich for NK cells using a negative selection magnetic-activated cell sorting (MACS) kit. This depletes non-NK cells (T cells, B cells, monocytes), resulting in a highly pure, untouched NK cell population.[4]
-
Cell Seeding: Seed the enriched NK cells at a concentration of approximately 0.5 - 1 x 10^6 cells/mL in a tissue culture plate or flask suitable for suspension cells.[24] Use a specialized NK cell expansion medium.[14]
-
Cytokine Stimulation: Supplement the culture medium with the desired cytokine cocktail. For generating CIML NK cells, add IL-12 (e.g., 10 ng/mL), IL-15 (e.g., 100 ng/mL), and IL-18 (e.g., 50 ng/mL).[20][23]
-
Expansion and Maintenance: Culture the cells at 37°C and 5% CO2. Every 2-3 days, assess cell density and viability. Split the cultures and add fresh, cytokine-supplemented medium to maintain a cell concentration of 0.5 - 1 x 10^6 cells/mL.[21][24] The expansion phase typically lasts 7 to 14 days.
Protocol 2: Flow Cytometry-Based NK Cell Cytotoxicity & Degranulation Assay
This assay simultaneously measures target cell death and NK cell degranulation (CD107a surface expression).
-
Cell Preparation: Harvest and count the expanded NK cells (effector cells) and a target tumor cell line (e.g., K562). Resuspend both cell types in complete culture medium.
-
Co-culture Setup: In a 96-well U-bottom plate, combine effector and target cells at various E:T ratios (e.g., 10:1, 5:1, 1:1).[19]
-
Degranulation Marker: Add a fluorescently-conjugated anti-CD107a antibody directly to the co-culture wells at the start of the incubation.
-
Incubation: Add a protein transport inhibitor (e.g., Monensin) after the first hour of incubation to prevent the re-internalization of CD107a.[21] Incubate the plate for a total of 4-6 hours at 37°C.
-
Staining: After incubation, wash the cells and stain them with a viability dye (e.g., 7-AAD) and antibodies against cell surface markers to distinguish effector and target cells (e.g., anti-CD3, anti-CD56).
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis:
Signaling Pathways
Synergistic Cytokine Signaling in NK Cells
Caption: Synergistic signaling from IL-12, IL-15, and IL-18 receptors.
Simplified Tec Kinase (ITK/RLK) Signaling Pathway
Caption: Tec Kinase signaling cascade following activating receptor engagement.
References
- 1. IL-18/IL-15/IL-12 synergy induces elevated and prolonged IFN-γ production by ex vivo expanded NK cells which is not due to enhanced STAT4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Orders to an Old Soldier: Optimizing NK Cells for Adoptive Immunotherapy in Hematology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preactivation with IL-12, IL-15, and IL-18 induces CD25 and a functional high-affinity IL-2 receptor on human cytokine-induced memory-like natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokines impact natural killer cell phenotype and functionality against glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing Cytokines to Function-Enable Human NK Cells for the Immunotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect of Unconventional Cytokine Combinations on NK-Cell Responses to Viral Infection [frontiersin.org]
- 7. Frontiers | Synergy between Common γ Chain Family Cytokines and IL-18 Potentiates Innate and Adaptive Pathways of NK Cell Activation [frontiersin.org]
- 8. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tec kinases Itk and Rlk regulate conventional versus innate T-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 11. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 12. Combined Stimulation with Interleukin-18 and Interleukin-12 Potently Induces Interleukin-8 Production by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CYTOTOXICITY OF ACTIVATED NATURAL KILLER CELLS AGAINST PEDIATRIC SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Ex vivo Human Natural Killer (NK) Cell Stimulation and Intracellular IFNγ and CD107a Cytokine Staining [bio-protocol.org]
- 21. stemcell.com [stemcell.com]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low NK Cell Activation with TKD (450-463)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the TKD (450-463) peptide to activate Natural Killer (NK) cells. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly low or inconsistent NK cell activation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low to no cytotoxic activity of our NK cells after stimulation with TKD peptide. What are the potential causes and how can we troubleshoot this?
A1: Low cytotoxic activity is a common issue that can stem from several factors, ranging from reagents and cells to the experimental protocol itself. Here is a step-by-step troubleshooting guide:
1. Verify Peptide Integrity and Concentration:
-
Peptide Storage and Handling: TKD (450-463) is a peptide and susceptible to degradation. Ensure it has been stored under desiccating conditions at -20°C.[1] Avoid multiple freeze-thaw cycles. Reconstitute the peptide in a sterile, appropriate solvent as recommended by the manufacturer and aliquot for single-use storage.
-
Optimal Concentration: The optimal concentration for TKD peptide to stimulate NK cells is typically in the range of 0.2 to 2 µg/mL.[2] Concentrations above this range may not enhance, and could even inhibit, activation.[2] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Co-stimulation with IL-2: TKD peptide often requires the presence of low-dose Interleukin-2 (IL-2) for optimal NK cell activation and proliferation.[1][3] Ensure you are co-stimulating with an appropriate concentration of IL-2, typically around 100-200 IU/mL.[4]
2. Assess Effector Cell (NK Cell) Health and Purity:
-
Source and Purity: Whether you are using peripheral blood mononuclear cells (PBMCs) or purified NK cells, their purity and viability are critical. If using PBMCs, the percentage of NK cells can vary significantly between donors.[1][5] For purified NK cells, ensure a high purity (e.g., >90% CD56+/CD3-).
-
Viability: Check the viability of your effector cells before and after the assay. Low viability will naturally lead to poor function.
-
Donor Variability: NK cell responses can be highly variable between donors due to genetic factors and previous immune exposure.[1][5][6] It is advisable to test multiple donors to ensure your observations are not donor-specific.
3. Evaluate Target Cell Characteristics:
-
Hsp70 Expression: The TKD peptide enhances NK cell cytotoxicity against tumor cells that have Heat Shock Protein 70 (Hsp70) on their membrane.[1][3] Verify the surface expression of Hsp70 on your target cell line (e.g., K562) by flow cytometry. Low or absent Hsp70 expression will result in reduced susceptibility to TKD-activated NK cells.[7]
-
Target Cell Viability: Ensure your target cells are healthy and in the logarithmic growth phase. High spontaneous lysis of target cells in the control wells can obscure the specific lysis mediated by NK cells.
4. Review Your Cytotoxicity Assay Protocol:
-
Effector-to-Target (E:T) Ratio: Optimize the E:T ratio. A common starting point for purified NK cells is 10:1, while for PBMCs, a higher ratio (e.g., 40:1) may be necessary.[8]
-
Incubation Time: The standard incubation time for a cytotoxicity assay is 4 hours.[8] However, this may need to be optimized for your specific cell types.
-
Assay Method: Both Chromium-51 release assays and flow cytometry-based assays are suitable.[9][10][11] For flow cytometry, ensure proper gating to distinguish between live/dead effector and target cells.
Below is a logical workflow to guide your troubleshooting process:
Q2: What is the proposed mechanism of action for TKD peptide on NK cells?
A2: The TKD peptide is believed to mimic the effects of the full-length Hsp70 protein, which can be expressed on the surface of tumor cells.[1][3] The primary interaction is thought to be with the CD94/NKG2C activating receptor complex on the surface of NK cells.[7][12] This interaction, in concert with signals from cytokines like IL-2, triggers a downstream signaling cascade that leads to enhanced NK cell proliferation, migration, and cytotoxic function against Hsp70-positive target cells.[7][12]
The signaling pathway is thought to involve the phosphorylation of downstream molecules, ultimately leading to the polarization of lytic granules towards the target cell and the release of cytotoxic molecules like perforin (B1180081) and granzymes.
Here is a simplified diagram of the proposed signaling pathway:
Q3: We are unsure if our experimental setup is optimal. Can you provide a summary of typical quantitative data we should expect?
A3: Expected results can vary based on donor, target cell line, and specific assay conditions. However, the table below provides a general overview of expected outcomes for the stimulation of human NK cells with TKD peptide and their subsequent cytotoxic activity against K562 target cells.
| Parameter | Condition | Typical E:T Ratio (Purified NK cells) | Expected Outcome | Reference |
| Cytotoxicity (% Lysis) | Unstimulated NK Cells | 10:1 | 10-30% | [13][14] |
| IL-2 Stimulated NK Cells | 10:1 | 30-60% | [13][14] | |
| TKD + IL-2 Stimulated NK Cells | 10:1 | 50-80% (significant increase over IL-2 alone) | [15] | |
| Proliferation (CFSE) | Unstimulated NK Cells | N/A | Low to negligible proliferation | [16] |
| IL-2 Stimulated NK Cells | N/A | Moderate proliferation | [16] | |
| TKD + IL-2 Stimulated NK Cells | N/A | Significant increase in proliferation over IL-2 alone | [2] | |
| CD107a Degranulation | Unstimulated NK Cells | 1:1 | Low % positive cells | [17] |
| TKD + IL-2 Stimulated NK Cells | 1:1 | Significant increase in % positive cells | [17] | |
| IFN-γ Production | Unstimulated NK Cells | 1:1 | Low level of production | [18] |
| TKD + IL-2 Stimulated NK Cells | 1:1 | Significant increase in IFN-γ production | [18] |
Detailed Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol is adapted from established methods for assessing NK cell-mediated cytotoxicity.[8][9]
Materials:
-
Effector Cells: Purified human NK cells or PBMCs
-
Target Cells: K562 cell line (or other Hsp70-expressing line)
-
TKD (450-463) Peptide
-
Recombinant Human IL-2
-
Complete RPMI-1640 medium (with 10% FBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining
-
FACS tubes and a flow cytometer
Procedure:
-
Effector Cell Preparation & Stimulation:
-
Isolate NK cells or PBMCs from healthy donor blood.
-
Resuspend cells at 1 x 10^6 cells/mL in complete medium.
-
For stimulated conditions, add TKD peptide (e.g., 2 µg/mL) and IL-2 (e.g., 100 IU/mL).
-
Culture for the desired stimulation period (e.g., 4 days for cytotoxicity enhancement).[2]
-
-
Target Cell Labeling:
-
Harvest K562 cells in logarithmic growth phase.
-
Wash and resuspend at 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 0.5-1 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of complete medium.
-
Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.
-
-
Co-culture:
-
Plate 1 x 10^4 CFSE-labeled target cells per well in a 96-well U-bottom plate.
-
Add effector cells at the desired E:T ratios (e.g., 10:1, 5:1, 2.5:1 for purified NK cells).
-
Include control wells:
-
Target cells only (spontaneous lysis)
-
Target cells with lysis buffer or detergent (maximum lysis)
-
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Staining and Acquisition:
-
After incubation, gently resuspend the cells.
-
Transfer to FACS tubes.
-
Add 7-AAD or PI to identify dead cells.
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive population (target cells).
-
Within the CFSE+ gate, determine the percentage of 7-AAD or PI positive cells (killed target cells).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
Protocol 2: NK Cell Proliferation Assay using CFSE Dilution
This protocol outlines a standard method to measure NK cell proliferation.[1][5]
Materials:
-
Purified human NK cells
-
TKD (450-463) Peptide
-
Recombinant Human IL-2
-
Complete RPMI-1640 medium
-
CFSE
-
FACS tubes and a flow cytometer
Procedure:
-
NK Cell Labeling:
-
Isolate and purify NK cells.
-
Wash and resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 2.5 µM.[5]
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench with 5 volumes of complete medium.
-
Wash cells twice and resuspend in complete medium.
-
-
Cell Culture and Stimulation:
-
Plate CFSE-labeled NK cells in a 96-well plate.
-
Add stimuli:
-
Control (medium only)
-
IL-2 only (e.g., 100 IU/mL)
-
TKD peptide (e.g., 2 µg/mL) + IL-2 (e.g., 100 IU/mL)
-
-
Culture for 5-7 days at 37°C, 5% CO2.
-
-
Acquisition and Analysis:
-
Harvest cells and transfer to FACS tubes.
-
Acquire on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the CFSE histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Quantify proliferation by determining the percentage of cells that have undergone one or more divisions (i.e., have diluted the CFSE dye).
-
The following diagram illustrates a typical experimental workflow for assessing TKD-mediated NK cell activation:
References
- 1. Donor Variability and Seeding Density Shape NK-Cell Proliferation and Surface Receptor Expression: Insights from an Integrated Phenotypic and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of cell surface and relative gene expression of heat shock protein 70 in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. sartorius.com [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Low Membrane Hsp70 Expression in Tumor Cells With Impaired Lactate Metabolism Mediates Radiosensitization by NVP-AUY922 [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Killer Cells: Development, Maturation, and Clinical Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of in vitro natural killer activity against K562 cells as detected by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Costimulation of multiple NK cell activation receptors by NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Full-Length Hsp70 Protein and its TKD Peptide Domain
For researchers, scientists, and professionals in drug development, understanding the functional distinctions between the full-length Heat Shock Protein 70 (Hsp70) and its constituent domains is critical for therapeutic innovation. This guide provides a detailed comparison of the full-length Hsp70 protein and the 14-amino acid TKD peptide (residues 450-463), highlighting their distinct activities and providing supporting experimental data and protocols.
The full-length Hsp70 is a highly conserved molecular chaperone vital for maintaining protein homeostasis. Its function is intricately linked to its ATP-dependent cycle of substrate binding and release. In contrast, the TKD peptide, derived from the C-terminal substrate-binding domain of Hsp70, has been identified as a key player in modulating the immune system, particularly in the activation of Natural Killer (NK) cells. While the full-length protein exhibits both chaperone and immunostimulatory activities, the TKD peptide appears to isolate the latter function.
Data Summary: A Comparative Overview
The following table summarizes the key functional differences between the full-length Hsp70 protein and the TKD peptide based on available experimental evidence.
| Feature | Full-Length Hsp70 Protein | TKD Peptide (450-463) |
| Primary Function | Molecular chaperone (protein folding, refolding, and degradation), Immunomodulation | Immunomodulation (NK cell activation) |
| ATPase Activity | Present and essential for chaperone function.[1][2][3][4] | Absent |
| Chaperone Activity | Present; assists in refolding of denatured proteins and prevents protein aggregation.[5] | Absent |
| NK Cell Activation | Stimulates cytolytic and proliferative activity of NK cells. | Stimulates cytolytic and proliferative activity of NK cells at concentrations equivalent to the full-length protein. |
| Interaction with Co-chaperones | Interacts with co-chaperones like Hsp40 (J-domain proteins) and nucleotide exchange factors (NEFs) to regulate its chaperone cycle. | No reported interaction |
| Structure | Comprises a 45 kDa N-terminal ATPase domain (NBD) and a 25 kDa C-terminal substrate-binding domain (SBD). | A 14-amino acid linear peptide (TKDNNLLGRFELSG). |
Experimental Protocols
Detailed methodologies for assessing the distinct activities of full-length Hsp70 and the TKD peptide are crucial for reproducible research. Below are summaries of key experimental protocols.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, a fundamental aspect of its chaperone function.
Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) or ADP produced during the hydrolysis of ATP by Hsp70. The activity can be measured using various methods, including colorimetric assays (e.g., malachite green) or luminescence-based assays (e.g., ADP-Glo™).
Protocol Outline (ADP-Glo™ Assay):
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl2, pH 7.4), Hsp70 protein solution, Hsp40 (co-chaperone, optional but recommended for stimulating activity), and ATP solution.
-
Reaction Setup: In a 96-well plate, add the Hsp70/Hsp40 enzyme mix.
-
Initiation: Add ATP to initiate the reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to consume remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the ATPase activity of Hsp70.
Chaperone Activity Assay (Luciferase Refolding)
This assay assesses the ability of Hsp70 to refold a denatured protein, in this case, luciferase.
Principle: Chemically denatured firefly luciferase is diluted into a buffer containing Hsp70 and ATP. The refolding of luciferase, facilitated by Hsp70, restores its enzymatic activity, which is quantified by measuring the light produced upon the addition of its substrate, luciferin.
Protocol Outline:
-
Denaturation: Denature firefly luciferase using a denaturing agent (e.g., guanidinium (B1211019) chloride).
-
Refolding Reaction: Dilute the denatured luciferase into a refolding buffer containing the Hsp70 protein, an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine), and co-chaperones like Hsp40.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) to allow for protein refolding.
-
Activity Measurement: At various time points, take aliquots of the refolding reaction and add them to a luminometer cuvette containing the luciferase substrate (luciferin).
-
Data Analysis: Measure the emitted light. The amount of light is directly proportional to the amount of active, refolded luciferase.
NK Cell Cytotoxicity Assay
This assay measures the ability of the TKD peptide or full-length Hsp70 to stimulate the cytotoxic activity of Natural Killer (NK) cells against target tumor cells.
Principle: NK cells are first activated with the TKD peptide or full-length Hsp70. These activated NK cells are then co-cultured with target tumor cells that have been labeled with a substance that is released upon cell lysis (e.g., Calcein-AM or radioactive chromium). The amount of released substance in the supernatant is proportional to the cytotoxic activity of the NK cells.
Protocol Outline:
-
NK Cell Isolation and Activation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs). Pre-incubate the NK cells with the TKD peptide or full-length Hsp70 at various concentrations for a specified period (e.g., 4 hours).
-
Target Cell Labeling: Label the target tumor cells (e.g., K562) with a fluorescent dye like Calcein-AM.
-
Co-culture: Co-culture the activated NK cells with the labeled target cells at different effector-to-target (E:T) ratios.
-
Incubation: Incubate the co-culture for a few hours (e.g., 4 hours) to allow for cell lysis.
-
Detection: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from target cells co-cultured with NK cells, compared to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Hsp70 chaperone cycle, the role of the TKD peptide in NK cell activation, and a typical experimental workflow.
Caption: The ATP-dependent chaperone cycle of Hsp70.
Caption: TKD peptide stimulates NK cell activation and cytotoxicity.
Caption: Workflow for comparing Hsp70 and TKD peptide activities.
References
- 1. pnas.org [pnas.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method to assay molecular chaperone activity of HSP70: evaluation of drug resistance in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of TKD (450-463) and Other Natural Killer Cell Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Natural Killer (NK) cell activating peptide TKD (450-463) with other NK cell activators. This document synthesizes available experimental data to evaluate performance and outlines detailed methodologies for key assays.
Natural Killer (NK) cells are critical components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells. Enhancing their activity is a promising strategy in cancer immunotherapy. A variety of activators, ranging from peptides to cytokines and small molecules, are being investigated for their ability to boost NK cell function. This guide focuses on the Hsp70-derived peptide TKD (aa 450-463) and compares its activity with other established and emerging NK cell activators.
Performance Comparison of NK Cell Activators
Direct head-to-head comparative studies of TKD (450-463) against a wide array of other NK cell activators are limited in publicly available literature. The majority of studies on TKD focus on its synergistic effects with low-doses of Interleukin-2 (IL-2) or Interleukin-15 (IL-15). The following tables summarize the available quantitative data for TKD and provide a comparative overview of other common NK cell activators based on data from independent studies using similar experimental setups.
Table 1: In Vitro Cytotoxicity of Activated NK Cells
| Activator(s) | Target Cells | Effector to Target (E:T) Ratio | % Specific Lysis (Assay Type) | Reference |
| TKD (2 µg/mL) + IL-2 (100 U/mL) | Hsp70+ CX+ colon carcinoma | 40:1 | ~55% (51Cr release) | |
| IL-2 (100 U/mL) alone | Hsp70+ CX+ colon carcinoma | 40:1 | ~20% (51Cr release) | |
| TKD (2 µg/mL) + IL-2 (100 U/mL) | Hsp70+ CT26 colon carcinoma | Not specified | Significantly increased vs IL-2 alone | |
| IL-12 + IL-18 | Various tumor cell lines | Varies | Significant increase in cytotoxicity | |
| Small Molecule CD38 Inhibitor | Neuroblastoma cells | Varies | 14% reduction in target cells | |
| Anti-CD16 + Anti-CD137 + IL-2 + IL-15 | K562 | Varies | Superior cytotoxicity vs resting NK cells |
Table 2: Upregulation of NK Cell Activation Markers
| Activator(s) | Marker | Fold Increase / % Positive Cells | Cell Type | Reference |
| TKD + IL-2 | CD94 | Enhanced cell surface density | Patient-derived NK cells | |
| IL-2 alone | CD94 | No significant increase | Patient-derived NK cells | |
| TKD + IL-15 | CD94, NKG2D, NKp44, NKp30 | Upregulation of expression | Healthy donor NK cells | |
| IL-15 alone | CD94, NKG2D, NKp44, NKp30 | Upregulation of expression | Healthy donor NK cells | |
| IL-12 + IL-18 +/- IL-15 | IFN-γ, TNF-α | Significant upregulation | Ex vivo expanded NK cells |
Table 3: In Vivo Antitumor Efficacy
| Activator | Animal Model | Tumor Type | Outcome | Reference |
| TKD + IL-2 activated PBMNCs | SCID/beige mice | Hsp70+ colon carcinoma | 60% reduction in tumor size vs. ~10% for IL-2 alone | |
| mbIL-15 expressing NK cells | In vivo models | Various | Higher cytotoxicity and persistence |
Signaling Pathways and Mechanisms of Action
TKD (450-463) Signaling Pathway
The 14-amino acid peptide TKD, derived from heat shock protein 70 (Hsp70), activates NK cells primarily through interaction with the CD94/NKG2C activating receptor complex. This engagement triggers a signaling cascade mediated by the immunoreceptor tyrosine-based activation motif (ITAM) of the associated DAP12 adaptor protein. Downstream signaling involves the phosphorylation of kinases such as ZAP70, leading to the activation of pathways that result in the exocytosis of cytotoxic granules containing perforin (B1180081) and granzyme B. Granzyme B then enters the target tumor cell and initiates apoptosis.
Caption: TKD peptide activation of NK cells via the CD94/NKG2C receptor.
General Cytokine Signaling in NK Cells
Cytokines such as IL-2, IL-12, IL-15, and IL-18 are potent activators of NK cells, signaling primarily through the JAK/STAT pathway. This leads to the transcription of genes involved in proliferation, survival, and effector functions, including the upregulation of cytotoxic molecules and activating receptors.
Caption: Cytokine-mediated activation of NK cells through the JAK/STAT pathway.
Experimental Protocols
Protocol 1: Ex Vivo Activation of NK Cells with TKD and Cytokines
This protocol describes the co-stimulation of peripheral blood mononuclear cells (PBMCs) to activate NK cells.
-
Cell Isolation: Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in a complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Stimulation: Add TKD (450-463) peptide to a final concentration of 2 µg/mL.
-
Co-stimulation: Add a low dose of a pro-inflammatory cytokine, such as IL-2 (100 U/mL) or IL-15 (10 ng/mL).
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the activated cells for use in downstream functional assays.
Caption: Experimental workflow for the activation of NK cells with TKD and cytokines.
Protocol 2: 51Chromium Release Cytotoxicity Assay
This assay is a standard method to quantify the cytotoxic activity of NK cells.
-
Target Cell Labeling:
-
Incubate target tumor cells (e.g., K562 or Hsp70-expressing cell lines) with 51Cr (sodium chromate) for 1-2 hours at 37°C.
-
Wash the labeled target cells multiple times to remove excess 51Cr.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add the activated effector NK cells at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Flow Cytometry for NK Cell Activation Markers
This protocol is used to assess the phenotype of activated NK cells.
-
Cell Preparation: Prepare a single-cell suspension of activated NK cells.
-
Surface Staining:
-
Incubate the cells with fluorescently labeled antibodies against surface markers such as CD3, CD56, CD69, and CD107a (for degranulation).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like Granzyme B, fix and permeabilize the cells using appropriate reagents.
-
Intracellular Staining: Add fluorescently labeled antibodies against intracellular markers and incubate.
-
Final Wash: Wash the cells again.
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity for each marker.
Conclusion
TKD (450-463) represents a targeted approach to NK cell activation, particularly effective against Hsp70-expressing tumors, with its efficacy significantly enhanced by co-stimulation with low-dose cytokines like IL-2 or IL-15. While direct comparative data with a broad range of other NK cell activators is not extensively available, the existing evidence suggests that TKD in combination with cytokines is a potent method for inducing NK cell cytotoxicity and upregulating activation markers. Other strategies, such as cytokine cocktails and small molecule inhibitors, also show considerable promise in preclinical models. The choice of an NK cell activator for research or therapeutic development will depend on the specific context, including the target tumor type, the desired level and duration of activation, and the safety profile. Further head-to-head studies are warranted to establish a definitive hierarchy of these promising NK cell-based immunotherapeutic agents.
Safety Operating Guide
Essential Procedures for the Safe Disposal of TKD (450-463)
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as TKD (450-463), an immunogenic peptide derived from heat shock protein 70, is a critical component of laboratory safety and environmental responsibility.[1][2] Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of TKD (450-463), ensuring compliance with general laboratory safety standards.
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides are often unavailable, they should be treated as potentially hazardous materials.[3] This precautionary principle dictates that all waste contaminated with TKD (450-463), including solids, liquids, and consumables, must be segregated and disposed of according to hazardous waste protocols.[3] Never dispose of peptides in regular trash or down public drains.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, nitrile gloves, and a lab coat.[4] All handling of TKD (450-463), particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[4] It is crucial to review your institution's specific guidelines for chemical waste disposal and consult the Safety Data Sheet (SDS) for similar research-grade chemicals for additional handling information.[5]
Quantitative Data Summary for Peptide Disposal
Since specific quantitative data for the disposal of TKD (450-463) is not available, the following table summarizes general recommendations for the handling and disposal of research-grade peptides.
| Parameter | Recommendation | Rationale |
| Waste pH | 6.0 - 8.0 for aqueous waste | Neutral pH is generally a requirement for disposal into institutional chemical waste streams.[5] |
| Inactivation Reagents | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[5] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[5] |
| Waste Container Capacity | Do not fill beyond 75-80% | Prevents spills during transport and allows for potential expansion of contents.[6] |
| Storage Temperature | Room Temperature (secure area) | Standard practice for non-hazardous chemical waste pending disposal.[5] |
Detailed Experimental Protocol for Disposal
The following protocol outlines a general procedure for the disposal of small quantities of TKD (450-463) typically used in a research laboratory setting.
1. Inactivation of Liquid Waste (Recommended)
While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[5]
-
Chemical Degradation : Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to hydrolyze the peptide bonds. The goal is to break down the peptide's structure.
-
Incubation : Allow the solution to incubate for at least 24 hours to ensure complete degradation.[5]
-
Neutralization : After incubation, neutralize the solution by slowly adding a base (for acidic solutions) or an acid (for basic solutions) until the pH is between 6.0 and 8.0.[5]
-
Collection : Pour the neutralized solution into a designated liquid chemical waste container. This container should be clearly labeled with its contents.
2. Disposal of Solid Waste
-
Collection : Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid chemical waste container.[5]
-
Labeling : The container should be clearly labeled as "Solid Chemical Waste" and list the contaminants.
3. Storage Pending Disposal
-
Store the labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
4. Biohazardous Waste Considerations
If TKD (450-463) was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[3] This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for TKD (450-463).
References
Essential Safety and Handling Protocols for TKD (450-463)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as TKD (450-463) is of utmost importance. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of research. While many synthetic peptides may not be classified as hazardous, it is crucial to handle all research chemicals with a comprehensive safety approach.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). PPE acts as the primary barrier against accidental exposure to chemical and biological agents. The following table summarizes the recommended PPE for handling TKD (450-463), particularly when in its lyophilized powder form, to minimize exposure risks.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should adhere to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. It is advisable to change gloves immediately if they become contaminated. Double gloving can provide additional protection.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[1][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent the inhalation of fine particles.[1][2][3] |
Operational Plan: Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical for maintaining the stability and integrity of TKD (450-463) while ensuring a safe laboratory environment.
Receiving and Storage:
Upon receiving a shipment of TKD (450-463), it is important to inspect the container for any damage that may have compromised the seal.[2] Lyophilized peptides are stable at room temperature for short periods but should be stored under appropriate conditions for long-term stability.[4]
| Storage Condition | Temperature | Duration |
| Short-Term Storage | 4°C | Several days to weeks.[5] |
| Long-Term Storage | -20°C or -80°C | Several years.[4][6] |
| Peptide in Solution | -20°C (in sterile buffer, pH 5-6) | Not generally recommended for long-term storage; use freshly prepared.[7] |
Experimental Protocols: Handling and Reconstitution
The following protocols provide a step-by-step guide for the safe handling and reconstitution of lyophilized TKD (450-463).
Handling Lyophilized Peptide:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This crucial step prevents the condensation of moisture, which can degrade the peptide.[2][3]
-
When handling the powder, especially during weighing, work in a designated area such as a chemical fume hood or a biosafety cabinet to minimize the risk of inhalation.[1]
-
Use non-sparking tools to handle the peptide.
-
After weighing the desired amount, securely reseal the container and store it under the recommended conditions.[4]
Reconstitution of the Peptide:
-
Consult the product's specific Safety Data Sheet (SDS) for any unique handling instructions.[1] If an SDS is not available, treat the peptide with the caution afforded to a potentially hazardous compound.
-
Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on the peptide's properties.
-
Add the solvent to the vial containing the lyophilized peptide.
-
To aid dissolution, gentle vortexing or sonication can be used. Avoid vigorous shaking, which can cause the peptide to aggregate.
Disposal Plan:
The disposal of peptide waste must comply with local, state, and federal regulations. Never discard peptides in the regular trash or down the drain.[1]
-
Waste Segregation: All materials that have come into contact with TKD (450-463), such as used vials, contaminated PPE, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Aqueous Waste: Any aqueous solutions containing the peptide should be collected as chemical waste.[2]
-
Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EHS) department for the proper disposal of the collected hazardous waste.[1]
Workflow for Safe Handling of TKD (450-463)
The following diagram illustrates the logical workflow for the safe handling of TKD (450-463) from receipt to disposal, ensuring safety and procedural correctness at each step.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. novoprolabs.com [novoprolabs.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
